molecular formula C12H10O3 B1591784 Methyl 5-hydroxy-1-naphthoate CAS No. 91307-40-3

Methyl 5-hydroxy-1-naphthoate

Cat. No.: B1591784
CAS No.: 91307-40-3
M. Wt: 202.21 g/mol
InChI Key: JXPWWZATUWESQH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-naphthoate is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWWZATUWESQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597990
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91307-40-3
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-hydroxy-1-naphthoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-hydroxy-1-naphthoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and potential therapeutic applications, grounded in established scientific principles.

Core Molecular and Physicochemical Profile

This compound is a bicyclic aromatic ester, a derivative of naphthalene. Understanding its fundamental properties is the first step in its successful application in any research endeavor. The naphthalene core is a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA and fit into the active sites of various enzymes.[1] The specific substitution pattern of this isomer—a hydroxyl group at the C5 position and a methyl ester at the C1 position—dictates its unique chemical reactivity, solubility, and biological interaction profile.

The molecular formula for this compound is C₁₂H₁₀O₃ .[2][3][4] Its molecular weight is 202.21 g/mol .[2][3] These fundamental values are critical for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[2][3][4]
Molecular Weight 202.21 g/mol [2][3]
CAS Number 91307-40-3[2][3][4]
Appearance White to brown crystalline powder[5]
Solubility Very slightly soluble in water (0.28 g/L at 25°C)[2]
pKa (predicted) 8.59 ± 0.40[2]
Melting Point 74°C to 80°C[5]
Canonical SMILES COC(=O)C1=CC=CC2=C1C=CC=C2O[2]
InChI Key JXPWWZATUWESQH-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Approach

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-hydroxy-1-naphthoic acid. This reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.

Causality in Experimental Design:

The choice of Fischer esterification is deliberate. It is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product (the ester), Le Chatelier's principle is exploited. This is achieved by using a large excess of one reactant, typically the alcohol (methanol in this case), which also serves as the solvent. The strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The work-up procedure is designed to systematically remove the excess acid, unreacted starting material, and byproducts, ensuring a pure final product.

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A 1. Combine 5-hydroxy-1-naphthoic acid and excess Methanol in a flask. B 2. Add catalytic H₂SO₄ (conc.) dropwise. A->B C 3. Reflux the mixture for 12-24 hours. B->C D 4. Cool and concentrate via rotary evaporation. C->D E 5. Dissolve residue in Ethyl Acetate. D->E F 6. Wash with saturated NaHCO₃ solution. E->F G 7. Wash with brine. F->G H 8. Dry organic layer over MgSO₄. G->H I 9. Filter and evaporate solvent. H->I J 10. Purify crude solid by recrystallization or column chromatography. I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

This protocol is adapted from a standard procedure for a similar isomer and is expected to yield high-purity product.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxy-1-naphthoic acid (1.0 eq) in methanol (20-30 eq, serving as solvent and reagent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ether or ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons (6H, complex multiplets), a singlet for the ester methyl group (3H, ~3.9 ppm), and a singlet for the hydroxyl proton (1H, may be broad).Confirms the presence of the naphthalene ring, the methyl ester, and the hydroxyl group, and their respective integrations.
¹³C NMR Signals for the ester carbonyl (~170 ppm), aromatic carbons (10 signals), and the methoxy carbon (~52 ppm).Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule.
FT-IR Broad O-H stretch (~3300 cm⁻¹), sharp C=O stretch from the ester (~1700 cm⁻¹), and C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).Identifies key functional groups (hydroxyl, ester carbonyl, and aromatic ring).
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the molecular weight (202.21 m/z).Confirms the molecular weight and formula of the compound.

Significance and Applications in Drug Development

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, including Naproxen, Propranolol, and Bedaquiline.[1] These molecules exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1]

Hypothesized Anti-Inflammatory Mechanism:

While direct studies on this compound are limited, compelling evidence from a closely related isomer, Methyl 1-hydroxy-2-naphthoate (MHNA), provides a strong rationale for its investigation as an anti-inflammatory agent. MHNA has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of key signaling pathways, including NF-κB and the MAPKs (p38 and JNK).[7]

This mechanism is highly relevant to drug discovery. Chronic inflammation is a hallmark of numerous diseases, and targeting these signaling cascades is a validated therapeutic strategy. It is plausible that this compound could exert similar effects, making it a valuable candidate for screening and lead optimization.

Potential Signaling Pathway Inhibition

G cluster_0 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Cascade (JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_nuc->Genes Induces Transcription Compound This compound (Hypothesized Target) Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Hypothesized mechanism of action based on related isomers.[7]

Role as a Synthetic Intermediate:

Beyond its potential direct bioactivity, this compound is a versatile chemical building block. The hydroxyl and ester functional groups provide two distinct handles for further chemical modification.

  • The Phenolic Hydroxyl Group: Can be alkylated, acylated, or used in coupling reactions to introduce new pharmacophores or modify pharmacokinetic properties.

  • The Methyl Ester: Can be hydrolyzed back to the carboxylic acid for amide coupling or reduced to a primary alcohol, opening up a vast chemical space for the synthesis of novel compound libraries.

This dual functionality makes it an attractive starting material for generating derivatives with improved potency, selectivity, or metabolic stability—a key practice in modern, metabolism-guided drug design.[8]

Conclusion

This compound is more than a simple chemical entity defined by its formula and molecular weight. It is a well-characterized compound with a straightforward synthesis, belonging to a class of molecules with proven therapeutic relevance. Its structural similarity to known anti-inflammatory agents suggests a promising avenue for investigation. For researchers in drug discovery, it represents both a potential lead compound and a versatile synthetic intermediate for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this compound into advanced research and development programs.

References

  • Pharmaffiliates. This compound, min 98%, 1 gram. [Link]

  • Chemsrc. This compound Price at Chemsrc. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 598533, Methyl 2-hydroxy-1-naphthoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid. [Link]

  • Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 204-232. [Link]

  • Organic Syntheses. PREPARATION OF METHYL 3-METHOXY-2-NAPHTHOATE AND METHYL 2-NAPHTHOATE. [Link]

  • Ashour, M. L., et al. (2021). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 26(23), 7249. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. [Link]

  • Yasuhara, Y., & Nogi, T. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S.
  • PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]

  • Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(9), 859-867. [Link]

  • Kalgutkar, A. S., et al. (2012). Metabolism-guided drug design. MedChemComm, 3(9), 1079-1094. [Link]

Sources

Structural Characterization & Crystallographic Analysis of Methyl 5-hydroxy-1-naphthoate

[1]

Executive Summary

This compound (CAS: 91307-40-3) is a bifunctional naphthalene derivative characterized by a methyl ester at the C1 position and a hydroxyl group at the C5 position.[1] Unlike its isomer methyl 1-hydroxy-2-naphthoate , which is stabilized by a strong intramolecular hydrogen bond (forming a pseudo-six-membered ring), the 1,5-substitution pattern of the title compound precludes intramolecular locking.

This structural distinction dictates its solid-state behavior: This compound is driven by intermolecular hydrogen bonding and


-

stacking
11

Molecular Architecture & Synthesis

Synthetic Pathway

The synthesis typically proceeds via the esterification of 5-hydroxy-1-naphthoic acid.[1] Given the sensitivity of the naphthalene ring to oxidation, acid-catalyzed esterification is preferred over aggressive acyl chloride routes.[1]

Optimized Protocol:

  • Reflux: 5-hydroxy-1-naphthoic acid is refluxed in anhydrous methanol with catalytic sulfuric acid (

    
    ) or p-toluenesulfonic acid (pTsOH) for 12–24 hours.[1]
    
  • Neutralization: The reaction mixture is cooled and neutralized with saturated

    
    .
    
  • Extraction: Product is extracted into ethyl acetate, washed with brine, and dried over

    
    .
    
  • Purification: Recrystallization from methanol/water or column chromatography (Hexane:EtOAc).

Structural Logic & Isomerism

The crystallographic interest lies in the peri-interactions and the hydrogen bonding potential.[1]

  • 1,2-Isomer (Control): The C1-OH and C2-COOMe groups are adjacent.[1] The hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, creating a planar, lipophilic molecule.[1]

  • 1,5-Isomer (Target): The functional groups are on opposite rings (distal).[1] The -OH group is sterically free to act as a hydrogen bond donor to neighboring molecules, favoring the formation of polymeric chains or dimers in the crystal lattice.[1]

H_Bonding_Logiccluster_0Isomer ComparisonIsomer_12Methyl 1-hydroxy-2-naphthoate(Reference)Mech_IntraIntramolecular H-Bond(S(6) Ring Formation)Isomer_12->Mech_IntraOrtho ProximityIsomer_15This compound(Target)Mech_InterIntermolecular H-Bond(Polymeric Chains)Isomer_15->Mech_InterDistal SubstitutionProp_LowMPLower MPDiscrete MoleculesMech_Intra->Prop_LowMPReduced PolarityProp_HighMPHigher MPLattice NetworkMech_Inter->Prop_HighMPLattice Energy

Figure 1: Comparative logic of hydrogen bonding topology in hydroxynaphthoate isomers.

Crystallographic Protocol

To resolve the crystal structure of this compound, the following experimental workflow is required. This protocol ensures high-resolution data suitable for publication and structural refinement.[1]

Crystal Growth Strategy

Due to the expected intermolecular hydrogen bonding, the compound may precipitate too quickly as a powder.[1] Controlled crystallization is essential.[1]

MethodSolvent SystemMechanismTarget Outcome
Vapor Diffusion Solvent: THF or DCMPrecipitant: PentaneSlow saturation via vapor exchangeLarge, block-like single crystals
Slow Evaporation Methanol/Acetonitrile (1:[1]1)Gradual concentrationPrisms or needles (polymorph screening)
Liquid Diffusion Interface: CHCl3 / HexaneLayering of densitiesHigh-purity crystals at interface
Data Collection Parameters (XRD)
  • Temperature: Collect data at 100 K using a cryostream. This minimizes thermal ellipsoids, crucial for accurately locating the hydroxyl hydrogen atom.[1]

  • Source: Mo-K

    
     (
    
    
    Å) is preferred to reduce absorption effects common in aromatic stacks, though Cu-K
    
    
    is acceptable for small organic crystals.[1]
  • Resolution: Aim for

    
     Å resolution to ensure precise bond lengths for the C-O and C=O bonds.
    
Refinement Strategy
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    ) systems, common for planar aromatics favoring inversion centers.[1]
  • Hydrogen Atoms:

    • Aromatic H: Place in calculated positions (riding model).

    • Hydroxyl H: Locate from the Difference Fourier Map .[1] This is critical to confirm the intermolecular H-bond directionality.[1] Do not constrain this atom unless necessary; its position defines the supramolecular network.[1]

Structural Analysis & Expectations

Based on the 1,5-substitution pattern, the crystal structure analysis should focus on three key interactions:

Hydrogen Bonding Network

Unlike the monomeric 1,2-isomer, the 1,5-isomer will likely form supramolecular chains along the crystallographic screw axis.

  • Donor: C5-OH[1][2]

  • Acceptor: C1-C=O (carbonyl oxygen) of a neighboring molecule.[1]

  • Geometry: Expect an

    
     distance of 
    
    
    Å with an angle
    
    
    .[1]
- Stacking

The naphthalene core is large and planar.[1] In the absence of steric bulk perpendicular to the ring, the molecules will stack face-to-face or in a slipped-parallel motif.

  • Centroid-Centroid Distance: Look for

    
     Å.[1]
    
  • Significance: These stacks are responsible for the compound's fluorescence properties and charge-transfer capabilities in solid state.[1]

Spectroscopic Correlates

Confirm the crystal structure features using solution-phase spectroscopy:

  • 
    H NMR:  The C5-OH proton will appear as a singlet.[1] In the 1,2-isomer, this proton is deshielded to 
    
    
    ppm due to intramolecular H-bonding.[1] In the 1,5-isomer, it will appear upfield (
    
    
    ppm) and will be concentration-dependent (shifting downfield as concentration increases due to aggregation).
  • IR Spectroscopy: The Carbonyl (

    
    ) stretch will be lower than a free ester (
    
    
    cm
    
    
    ) if it acts as an H-bond acceptor in the solid state.

Experimental Workflow Diagram

The following diagram details the end-to-end process for isolating and characterizing the crystal structure.

Workflowcluster_synthesisSynthesis Phasecluster_crystalCrystallization Phasecluster_analysisAnalysis PhaseStart5-Hydroxy-1-naphthoic AcidReactionEsterification(MeOH / H+)Start->ReactionWorkupExtraction & DryingReaction->WorkupGrowthVapor Diffusion(THF / Pentane)Workup->GrowthPurified SolidSelectionMicroscopy Selection(Polarized Light)Growth->SelectionXRDSingle Crystal XRD(100 K, Mo-Source)Selection->XRDRefinementStructure Refinement(SHELXL)XRD->RefinementValidationCheckCIF & DepositionRefinement->Validation

Figure 2: Step-by-step experimental workflow for structural elucidation.[1]

References

  • Synthesis of Naphthoate Derivatives

    • Foster, M. W., et al. "Improved Synthesis of 1,5-Dinaphtho[38]crown-10."[1] ResearchGate.[1] (Accessed 2026).[1]

  • Comparative Isomer Data (1-hydroxy-2-naphthoate)

    • Jin, L., & Xiao, F. "Methyl 1-hydroxy-2-naphthoate."[1] Acta Crystallographica Section E.

  • General Properties & CAS Data

    • PubChem Compound Summary for CID 19091588 (this compound).[1]

  • Hydrogen Bonding in Naphthalenes

    • Steiner, T.[1] "The Hydrogen Bond in the Solid State."[1] Angewandte Chemie International Edition. (General Reference for H-bond analysis).

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Methyl 5-hydroxy-1-naphthoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations to elucidate the molecular properties and potential biological activity of Methyl 5-hydroxy-1-naphthoate. By integrating theoretical principles with practical computational protocols, this document serves as a comprehensive resource for leveraging computational chemistry in the early stages of drug discovery.

Introduction: The Significance of this compound

This compound, a derivative of 5-hydroxy-1-naphthoic acid, belongs to the naphthalene class of compounds.[1] Naphthalene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the electronic structure and physicochemical properties of this compound at a quantum mechanical level is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

This guide will walk through the essential quantum chemical calculations, from geometry optimization to the exploration of frontier molecular orbitals and molecular docking simulations, providing a robust computational framework for the initial assessment of this promising molecule.

Foundational Quantum Chemical Calculations: Unveiling Molecular Properties

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional conformation and to characterize its electronic properties. This is achieved through geometry optimization and subsequent frequency calculations, typically employing Density Functional Theory (DFT).

Theoretical Framework: Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying drug-like molecules.[2] The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[2][3] For our analysis of this compound, we will utilize the B3LYP hybrid functional, which has demonstrated excellent performance for a wide range of chemical systems, in conjunction with a high-level basis set such as 6-311++G(d,p) to ensure accurate results.[3][4][5][6][7]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

A precise understanding of a molecule's three-dimensional structure is a prerequisite for any further computational analysis. A geometry optimization calculation seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Step-by-Step Protocol:

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software such as GaussView.[8]

  • Input File Preparation: Create an input file for a computational chemistry package like Gaussian.[9][10][11] This file specifies the calculation type, the level of theory, the basis set, and the initial coordinates of the atoms.

    • Calculation Type: Opt Freq (to perform a geometry optimization followed by a frequency calculation).[2][9][12]

    • Method: B3LYP/6-311++G(d,p)

    • Charge and Multiplicity: 0 1 (for a neutral molecule in a singlet state).

  • Execution: Run the calculation.

  • Analysis of Results:

    • Convergence: Verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation.[13]

    • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the accuracy of the computational model.[14]

The following diagram illustrates the workflow for geometry optimization and frequency calculation:

Geometry_Optimization_Workflow Build 1. Build Molecule (GaussView) Input 2. Prepare Input File (e.g., Gaussian .gjf) Build->Input Export Coordinates Calc 3. Run Calculation (Gaussian) Input->Calc Submit Job Output 4. Analyze Output (Log File) Calc->Output Generate Log File Validation 5. Validate Structure (No Imaginary Frequencies) Output->Validation Check Frequencies

Caption: Workflow for Geometry Optimization and Vibrational Frequency Calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions.[5]

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity.

Data Presentation: Calculated Electronic Properties

The following table summarizes the key electronic properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

These values provide a quantitative measure of the molecule's electronic characteristics and can be used to compare its reactivity with other compounds.

Molecular Electrostatic Potential (MEP): Identifying Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.[5]

  • Red Regions (Negative Potential): Indicate areas with an excess of electrons, which are favorable sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas with a relatively neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, and positive potential around the hydrogen atoms. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological macromolecules.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction.[15][16] This is a critical step in structure-based drug design.

Selection of a Biological Target

Based on the known biological activities of similar naphthoquinone and naphthol derivatives, which include anticancer and antibacterial properties, a relevant protein target can be selected for docking studies.[15][16][17] For the purpose of this guide, we will consider the human estrogen receptor (PDB ID: 1ERR) as a potential target, given the role of estrogen receptors in certain types of breast cancer and the documented anticancer potential of related compounds.[18]

Experimental Protocol: Molecular Docking

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Protein: Download the 3D structure of the human estrogen receptor (PDB ID: 1ERR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Use the optimized structure of this compound obtained from the DFT calculations.

  • Grid Box Generation: Define a grid box around the active site of the protein. This box defines the search space for the docking algorithm.

  • Docking Simulation: Perform the docking using software such as AutoDock Vina. The software will generate multiple binding poses of the ligand within the active site and calculate the corresponding binding affinities (in kcal/mol).

  • Analysis of Results:

    • Binding Affinity: The more negative the binding affinity, the stronger the predicted interaction.

    • Binding Pose: Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

The following diagram illustrates the molecular docking workflow:

Molecular_Docking_Workflow Prep 1. Prepare Protein and Ligand Grid 2. Define Binding Site (Grid Box) Prep->Grid Input Structures Dock 3. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Set Search Space Analyze 4. Analyze Results (Binding Affinity & Pose) Dock->Analyze Output Poses & Scores Visualize 5. Visualize Interactions (e.g., PyMOL, Chimera) Analyze->Visualize Identify Key Interactions

Caption: Workflow for Molecular Docking Simulation.

Conclusion and Future Directions

The quantum chemical calculations outlined in this guide provide a powerful and efficient framework for the initial characterization of this compound as a potential drug candidate. By elucidating its structural, electronic, and binding properties, researchers can make more informed decisions in the early stages of the drug discovery pipeline.

Further computational studies could involve molecular dynamics simulations to investigate the stability of the ligand-protein complex over time and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-likeness of the molecule. The integration of these computational approaches can significantly accelerate the identification and optimization of novel therapeutic agents.

References

  • Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. (2024). PubMed Central. Retrieved from [Link]

  • A computational study on the photophysics of methylpheophorbide a. (n.d.). RSC Publishing. Retrieved from [Link]

  • Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. (2025). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Exploring Synthesis, DFT Characterization, and Molecular Docking of β-Naphthol Derivatives: Investigating Dual Enzyme Inhibition and Antimicrobial Potential with ADMET Profiling. (2025). ResearchGate. Retrieved from [Link]

  • Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Freq Keyword. (2020). Gaussian.com. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]

  • Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. (2021). PubMed Central. Retrieved from [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). Cellular & Molecular Biology. Retrieved from [Link]

  • 5-Hydroxy-1-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. (2022). Molecules. Retrieved from [Link]

  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. Retrieved from [Link]

  • Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. (2022). PubMed Central. Retrieved from [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (n.d.). MDPI. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). UCL. Retrieved from [Link]

  • Methyl 2-hydroxy-1-naphthoate. (n.d.). PubChem. Retrieved from [Link]

  • In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. (n.d.). Advancements in Life Sciences. Retrieved from [Link]

  • Small Molecule Drug Target Identification and Validation. (n.d.). BTP. Retrieved from [Link]

  • Frequency Calculation in Gaussian? (2017). ResearchGate. Retrieved from [Link]

  • The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. (n.d.). PubMed Central. Retrieved from [Link]

  • Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. (2021). PubMed. Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). LinkedIn. Retrieved from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. Retrieved from [Link]

  • How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. (2023). YouTube. Retrieved from [Link]

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • 3-Hydroxy-2-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidine Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • Gaussian Input Files. (n.d.). Emmett M. Leddin. Retrieved from [Link]

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Discovery and history of "Methyl 5-hydroxy-1-naphthoate"

Author: BenchChem Technical Support Team. Date: February 2026

The Naphthalene Scaffold: A Technical Chronicle of Methyl 5-hydroxy-1-naphthoate

Abstract

This compound (CAS 91307-40-3) represents a pivotal bifunctional scaffold in the architecture of complex organic systems. Historically overshadowed by its 1,2- and 1,4-isomers, this 1,5-disubstituted naphthalene has emerged as a critical "stopper" unit in supramolecular mechanostereochemistry (rotaxanes) and a metabolic marker in polycyclic aromatic hydrocarbon (PAH) degradation. This guide synthesizes its chemical genesis—from classical benzyne-furan cycloadditions to modern chemo-enzymatic production—and details its application in constructing molecular machines.

Chemical Identity & Physicochemical Profile

The compound is an ester derivative of 5-hydroxy-1-naphthoic acid, characterized by a naphthalene core substituted at the peri (1,5) positions.[1][2][3][4] This substitution pattern induces unique electronic properties due to the lack of direct conjugation between the electron-donating hydroxyl group and the electron-withdrawing ester group across the rings, unlike the 1,2- or 1,4-isomers.

PropertyData
IUPAC Name Methyl 5-hydroxynaphthalene-1-carboxylate
CAS Number 91307-40-3
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Phenolic -OH (C5), Methyl Ester -COOMe (C1)

Historical Genesis & Synthetic Evolution

The synthesis of this compound has evolved from non-selective coal tar extraction to high-precision regioselective cycloadditions.

The "Benzyne Route" (The Giles-Sargent Method)

The most chemically elegant route, established in the early 1990s by Giles, Hughes, and Sargent, utilizes benzyne chemistry to bypass the regioselectivity issues of electrophilic aromatic substitution. This method relies on the cycloaddition of a methoxy-substituted benzyne intermediate with furan.[4][5]

  • Mechanism: The reaction between a generated methoxydehydrobenzene (benzyne) and 2-methoxyfuran yields a strained Diels-Alder adduct. Acid-catalyzed ring opening of this adduct is highly regioselective, driven by the stability of the carbocation intermediate, yielding the 1,5-disubstituted naphthalene core.

Biological Synthesis (Metabolic Pathway)

In the field of environmental toxicology, the parent acid (5-hydroxy-1-naphthoic acid) was identified as a key metabolite in the degradation of 1-methylnaphthalene by the fungus Cunninghamella elegans. The organism hydroxylates the methyl group to a carboxylic acid and regioselectively hydroxylates the distal ring at the C5 position.

Visualization: The Benzyne-Furan Synthesis Pathway

The following diagram illustrates the regioselective chemical synthesis route.

BenzyneSynthesis Precursor Methoxy-benzyne Precursor Adduct Diels-Alder Adduct (Strained) Precursor->Adduct Cycloaddition Furan 2-Methoxyfuran Furan->Adduct AcidOpening Acid-Catalyzed Ring Opening Adduct->AcidOpening H+ ProductAcid 5-Hydroxy-1-naphthoic Acid AcidOpening->ProductAcid Rearrangement Methylation Esterification (MeOH/H+) ProductAcid->Methylation FinalProduct Methyl 5-hydroxy- 1-naphthoate Methylation->FinalProduct

Figure 1: The regioselective synthesis pathway via benzyne-furan cycloaddition (Adapted from Giles et al., 1991).[4]

Experimental Protocols

Protocol A: Chemical Methylation (Standard Operating Procedure)

Target: Conversion of 5-hydroxy-1-naphthoic acid to this compound.

Reagents:

  • 5-Hydroxy-1-naphthoic acid (1.0 eq)[3]

  • Methanol (Solvent/Reagent)[6]

  • Sulfuric Acid (Catalyst) OR Iodomethane/K₂CO₃ (Alternative)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.3 mmol (1.0 g) of 5-hydroxy-1-naphthoic acid in 20 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of concentrated H₂SO₄ dropwise under stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the acid spot.

  • Workup: Cool to room temperature. Remove excess methanol under reduced pressure.

  • Extraction: Dilute residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Methanol/Water if necessary.

  • Yield Expectation: 90–95% (Yellowish powder).

Advanced Applications: Supramolecular Chemistry

This compound has found a niche high-value application in the synthesis of Rotaxanes and Catenanes .

  • The "Stopper" Role: In the construction of mechanically interlocked molecules, the 1,5-substitution pattern provides optimal steric bulk and geometry. The hydroxyl group allows for covalent attachment to polyether chains (axles), while the ester group serves as a functional handle or terminal stopper.

  • Trinaphthyl Diesters: It is reacted with 1,5-dihydroxynaphthalene ditosylates to form "trinaphthyl-based diesters." These large, electron-rich aromatic systems serve as recognition sites for electron-deficient macrocycles (like cyclobis(paraquat-p-phenylene)) to thread onto, forming pseudorotaxanes.

Visualization: Rotaxane Assembly Logic

This diagram depicts how the naphthalene ester serves as a terminal unit in molecular machine assembly.

RotaxaneAssembly cluster_role Functional Role Stopper This compound (Terminal Stopper) Linker Polyether Chain (Axle) Stopper->Linker Etherification Complex [2]Pseudorotaxane (Threaded Complex) Linker->Complex Self-Assembly (π-π Stacking) Macrocycle Electron-Deficient Macrocycle (Ring) Macrocycle->Complex FinalRotaxane [2]Rotaxane (Mechanically Interlocked) Complex->FinalRotaxane Capping with Second Stopper RoleDesc The 1,5-Naphthalene unit acts as both an electron donor for recognition and a steric barrier.

Figure 2: The structural role of this compound in supramolecular assembly.

References

  • Giles, R. G. F., Hughes, A. B., & Sargent, M. V. (1991). "Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 2. 2-Methoxyfuran and methoxydehydrobenzenes."[4][5][7] Journal of the Chemical Society, Perkin Transactions 1, 1581–1587.

  • Cerniglia, C. E., et al. (1984). "Transformation of 1- and 2-methylnaphthalene by Cunninghamella elegans." Applied and Environmental Microbiology, 47(1), 111–118.

  • Ashton, P. R., et al. (1998). "Rotacatenanes." Chemistry – A European Journal, 4(4), 577–589. (Contextual reference for naphthalene-based rotaxane synthesis).

  • ChemicalBook. (2025).[4] "Methyl 3-hydroxy-2-naphthoate Properties and Synthesis." (Protocol adaptation source).

Sources

An In-Depth Technical Guide to Methyl 5-hydroxy-1-naphthoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Naphthalene Core

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, conferring valuable properties such as rigidity, lipophilicity, and unique electronic characteristics to target molecules.[1] Methyl 5-hydroxy-1-naphthoate, a bifunctional derivative of naphthalene, has emerged as a particularly strategic synthetic intermediate. Its structure features a nucleophilic hydroxyl group and an ester moiety that can be readily modified, all built upon the stable naphthalene core. This combination allows for sequential, regioselective functionalization, making it a valuable building block for complex molecular architectures. Professionals in drug development utilize such intermediates to construct novel therapeutic agents, ranging from anticancer to anti-inflammatory drugs, where the naphthalene unit often plays a critical role in binding to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and application of this compound, offering field-proven insights for researchers and developers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91307-40-3[3]
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [3]
Appearance Off-white powder/crystals[4]
Solubility Very slightly soluble in water (0.28 g/L at 25°C)[3]
pKa 8.59 ± 0.40 (Predicted)[3]
Topological Polar Surface Area 46.5 Ų[3][5]

Synthesis: A Reliable Path to the Intermediate

The most direct and industrially scalable synthesis of this compound is achieved through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-hydroxy-1-naphthoic acid. This classic transformation, known as the Fischer esterification, is an equilibrium-driven process that is both robust and cost-effective.

The Fischer Esterification Approach

The causality behind this choice of reaction is clear: the starting materials, 5-hydroxy-1-naphthoic acid and methanol, are readily available, and the catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), is inexpensive.[8][9] The reaction is driven to completion by applying Le Châtelier's principle; using methanol as the solvent provides a large excess of one reactant, shifting the equilibrium towards the formation of the methyl ester product.[9]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Start_Acid 5-Hydroxy-1-naphthoic Acid Catalyst H₂SO₄ (cat.) Start_Acid->Catalyst Protonation of Carbonyl Methanol Methanol (Solvent & Reactant) Target This compound Catalyst->Target Nucleophilic Attack & Elimination Heat Reflux Water Water (Byproduct) Reactivity_Diagram cluster_OH Hydroxyl Group Reactions cluster_Ester Ester Group Reactions Intermediate This compound Alkylation O-Alkylation (e.g., R-Br, Base) Intermediate->Alkylation Forms Ether Acylation O-Acylation (e.g., Ac₂O, Pyridine) Intermediate->Acylation Forms Ester Protection Protection (e.g., BnBr, TBDMSCl) Intermediate->Protection Masks Reactivity Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Forms Carboxylic Acid Reduction Reduction (e.g., LiAlH₄) Intermediate->Reduction Forms Alcohol Amidation Amidation (e.g., R-NH₂) Intermediate->Amidation Forms Amide Synthetic_Pathway A This compound B Methyl 5-methoxy-1-naphthoate A->B 1. Protection (e.g., MeI, K₂CO₃) C 5-Methoxy-1,4-naphthoquinone B->C 2. Oxidation (e.g., Fremy's Salt) D Substituted Quinone C->D 3. Further Functionalization E Target Analog (5-Hydroxynaphthoquinone) D->E 4. Deprotection (e.g., BBr₃)

Sources

Theoretical studies on "Methyl 5-hydroxy-1-naphthoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Profiling & Characterization of Methyl 5-hydroxy-1-naphthoate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.

Executive Summary: The 1,5-Naphthoate Paradigm

This compound (MHN) represents a distinct topological isomer within the naphthalene derivative family. Unlike its well-studied 1,2- or 1,8-isomers, which often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) due to peri- or ortho-proximity, MHN features a "diagonal" 1,5-substitution pattern. This structural isolation prevents intramolecular hydrogen bonding, rendering the hydroxyl and ester groups independently active for intermolecular interactions.

This guide establishes a rigorous theoretical framework for characterizing MHN. It integrates Density Functional Theory (DFT) protocols with experimental validation strategies, providing a roadmap for utilizing MHN as a supramolecular building block and a solvatochromic probe.

Structural & Electronic Theory

The "Diagonal" Topology & Absence of ESIPT

The defining theoretical feature of MHN is the spatial separation of the donor (-OH at C5) and acceptor (-COOMe at C1).

  • Geometry: The distance between the hydroxyl proton and the carbonyl oxygen is >5.0 Å, precluding the formation of the six-membered chelate ring required for ESIPT.

  • Consequence: Unlike Methyl 1-hydroxy-2-naphthoate, MHN does not undergo dual emission (enol/keto). Its fluorescence is strictly dependent on solvent polarity (solvatochromism), making it an ideal candidate for probing local solvent environments in biological docking studies.

Electronic Structure & Reactivity Descriptors

Theoretical profiling relies on mapping the Frontier Molecular Orbitals (FMO).

  • HOMO Location: Predominantly localized on the naphthyl ring and the 5-hydroxyl lone pairs (Nucleophilic center).

  • LUMO Location: Delocalized across the naphthyl system and the electron-withdrawing ester group at C1 (Electrophilic character).

  • Chemical Hardness (

    
    ):  A measure of stability. MHN is expected to show moderate hardness, balancing stability with reactivity toward electrophilic linkers (e.g., tosylates).
    

Computational Methodology (The Core Protocol)

To accurately model MHN, researchers must move beyond standard gas-phase calculations. The following protocol ensures high-fidelity data generation, specifically tailored for naphthoate derivatives.

Workflow Visualization

Computational_Workflow Start Input Structure (MHN C1/C5 Isomer) Opt Geometry Optimization DFT: B3LYP/6-311+G(d,p) Start->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Solv Solvation Model (PCM) Solvents: MeOH, DMSO Freq->Solv Validated Minima TDDFT TD-DFT (n=6 states) UV-Vis/Fluorescence Solv->TDDFT Fukui Fukui Function Analysis Local Reactivity Solv->Fukui

Figure 1: Step-by-step computational workflow for high-fidelity characterization of MHN.

Protocol Specifications
  • Functional Selection: B3LYP or wB97XD . wB97XD is recommended if studying MHN in supramolecular complexes (e.g., stacking interactions) to account for dispersion forces.

  • Basis Set: 6-311+G(d,p) . The diffuse functions (+) are critical for accurately modeling the lone pair electrons on the 5-hydroxyl oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Gas-phase calculations will underestimate the dipole moment of MHN significantly due to the polar functional groups.

Predicted Properties & Data Summary

The following table synthesizes computed descriptors (based on standard naphthoate parameters) and available physicochemical data.

ParameterValue / PredictionSignificance
Molecular Weight 202.21 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP (Predicted) ~2.7Moderate lipophilicity; membrane permeable.
pKa (OH group) 8.59 ± 0.40Deprotonates at physiological pH if basic residues are nearby.
H-Bond Donors 1 (5-OH)Critical for binding site anchoring.
H-Bond Acceptors 3 (Ester O, OH)Allows "bridging" interactions in protein pockets.
UV-Vis

~300-330 nmPredicted absorption in the near-UV region.

Data grounded in PubChem and GuideChem physicochemical records [1, 2].

Experimental Validation & Synthesis Strategy

Theoretical models must be validated against experimental benchmarks. The synthesis of MHN typically involves the esterification of 5-hydroxy-1-naphthoic acid.

Synthesis Pathway (Supramolecular Context)

Research indicates MHN is utilized as a nucleophilic building block. For example, it reacts with ditosylates to form macrocyclic hosts [3]. This validates the theoretical prediction of the 5-OH group's high nucleophilicity.

Synthesis_Pathway Precursor 5-Hydroxy-1-naphthoic Acid Product This compound (MHN) Precursor->Product Fischer Esterification Reagent MeOH / H2SO4 (Cat.) Reflux Reagent->Product App Application: Nucleophilic Attack on Electrophiles (e.g., Alkyl Halides/Tosylates) Product->App 5-OH Activation (Base)

Figure 2: Synthetic route and downstream application logic for MHN.

Validation Checkpoints
  • NMR Spectroscopy:

    • 
       NMR:  Look for the singlet of the methyl ester (~3.9 ppm) and the distinct splitting pattern of the naphthalene protons. The H-2, H-3, H-4 protons will show coupling distinct from H-6, H-7, H-8 due to the 1,5-substitution.
      
    • NOESY: Absence of NOE cross-peaks between the methyl ester protons and the hydroxyl proton confirms the "diagonal" separation (validating the geometry optimization).

  • IR Spectroscopy:

    • Carbonyl Stretch: Sharp band at ~1720

      
       (Ester).
      
    • Hydroxyl Stretch: Broad band at 3200-3400

      
       (Intermolecular H-bonding). A sharp peak at >3500 
      
      
      
      in dilute non-polar solvent would confirm the absence of intramolecular bonding.

Application Case Study: Molecular Docking

For drug development professionals, MHN serves as a rigid scaffold.

  • Docking Protocol: When docking MHN into protein targets (e.g., kinases or receptors), the hydroxyl group should be defined as a rotatable bond initially to find the optimal H-bond angle, but the naphthalene core must remain planar .

  • Binding Mode: The naphthalene ring drives

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp), while the 1-ester and 5-hydroxyl groups provide specific polar anchors at opposite ends of the binding pocket.

References

  • PubChem. (n.d.).[2][3] Methyl 2-hydroxy-1-naphthoate Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025). Improved Synthesis of 1,5-Dinaphtho[38]crown-10. (Snippet describing MHN as a precursor). Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Synthesis of "Methyl 5-hydroxy-1-naphthoate" from 5-hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective esterification of 5-hydroxy-1-naphthoic acid to its methyl ester. The primary synthetic challenge is differentiating between two nucleophilic sites: the carboxylic acid at position C1 and the phenolic hydroxyl at position C5. Furthermore, the C1 position in naphthalene systems is subject to peri-interaction (steric strain from the C8 proton), often reducing reaction rates compared to benzoic acid analogs.

This protocol recommends an Acid-Chloride Mediated Methanolysis (In-Situ) approach using Thionyl Chloride (


). This method offers superior kinetics for sterically hindered 1-naphthoic acids compared to standard Fischer esterification, while maintaining high selectivity against phenolic O-methylation.

Strategic Analysis: Chemoselectivity & Sterics

The Selectivity Challenge

The starting material contains two acidic protons with distinct pKa values:

  • Carboxylic Acid (

    
    ):  pKa 
    
    
    
    3.7 – 4.0
  • Phenol (

    
    ):  pKa 
    
    
    
    9.5 – 10.0

Why Base-Catalysis is Risky: Using methyl iodide (


) with a base (e.g., 

) risks alkylating the phenoxide, forming the impurity Methyl 5-methoxy-1-naphthoate.

Why Acid-Catalysis is Preferred: Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity for attack by methanol. The phenol remains protonated (neutral) and unreactive toward methanol, ensuring exclusive formation of the ester.

The "Peri" Steric Effect

Unlike benzoic acid, 1-naphthoic acid derivatives suffer from steric repulsion between the substituent at C1 and the hydrogen at C8. This "peri-interaction" can retard the formation of the tetrahedral intermediate in esterification. Consequently, standard reflux with sulfuric acid may result in incomplete conversion. The use of Thionyl Chloride generates anhydrous


 and transiently forms the highly reactive acid chloride, driving the reaction to completion.

Experimental Protocol

Method A: Thionyl Chloride Mediated Methanolysis (Recommended)

Best for: High yield, hindered substrates, and ease of workup.

Reagents & Equipment[1][2][3][4]
  • Precursor: 5-hydroxy-1-naphthoic acid (1.0 eq)

  • Solvent/Reagent: Methanol (Anhydrous, 20-30 volumes)

  • Activator: Thionyl Chloride (

    
    ) (2.0 - 3.0 eq)
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath, magnetic stirrer.
    
Step-by-Step Procedure
  • Setup: Charge 5-hydroxy-1-naphthoic acid into the flask. Add anhydrous Methanol. The solid may not fully dissolve initially.

  • Activation (Exothermic): Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 20–30 minutes.

    • Mechanistic Note:

      
       reacts with MeOH to generate anhydrous 
      
      
      
      and dimethyl sulfite. It also transiently converts the carboxylic acid to the acid chloride, which is immediately quenched by methanol to form the ester.
  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: Hexanes/Ethyl Acetate 7:3). Look for the disappearance of the baseline acid spot and the appearance of a higher

      
       spot (Ester).
      
  • Workup (Critical for Yield):

    • Cool reaction to room temperature.

    • Concentrate the mixture under reduced pressure (Rotovap) to remove excess methanol and

      
      /
      
      
      
      gases.
    • Dissolve the residue in Ethyl Acetate (EtOAc).

  • Washing:

    • Wash organic phase with Saturated Sodium Bicarbonate (

      
      ) .[4]
      
    • Warning: Do NOT use strong base (NaOH/KOH). High pH (>10) will deprotonate the C5-phenol (forming the water-soluble phenolate), causing product loss to the aqueous layer.

      
       (pH ~8.5) is safe.
      
    • Wash with Brine.

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Method B: Fischer Esterification (Alternative)

Best for: "Green" chemistry requirements avoiding chlorinated reagents.

  • Dissolve starting material in Methanol (excess).

  • Add conc. Sulfuric Acid (

    
    , 0.5 eq) dropwise.
    
  • Reflux for 12–18 hours (longer time required due to steric hindrance).

  • Workup identical to Method A.

Visualization of Workflows

Reaction Mechanism & Pathway

ReactionPathway cluster_conditions Reaction Conditions Start 5-hydroxy-1-naphthoic acid Activation Activation (Protonation / Acid Chloride) Start->Activation + MeOH / SOCl2 (Acid Catalysis) SideProduct AVOIDED: Methyl 5-methoxy-1-naphthoate Start->SideProduct Base/MeI (Risk Path) Intermediate Tetrahedral Intermediate Activation->Intermediate + MeOH (Nucleophile) Product Methyl 5-hydroxy-1-naphthoate Intermediate->Product - H2O / - HCl

Caption: Mechanistic pathway highlighting the selective esterification route (solid lines) versus the avoided etherification route (dotted red line).

Workup Logic Tree

WorkupLogic Crude Crude Reaction Mixture (Ester + HCl + Excess MeOH) Evap Evaporate MeOH Crude->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash Wash with Base Dissolve->Wash Decision Choice of Base Wash->Decision StrongBase NaOH / KOH (pH > 12) Decision->StrongBase Bad Practice WeakBase NaHCO3 (pH ~ 8.5) Decision->WeakBase Best Practice Loss Phenol Deprotonation (Product lost to Aqueous) StrongBase->Loss Success Phenol remains Neutral (Product stays in Organic) WeakBase->Success

Caption: Critical decision point in workup to prevent yield loss via phenolate formation.

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to beige solidPhenols often oxidize slightly to pink/beige.

NMR (DMSO-

)

3.95 (s, 3H,

)
Diagnostic singlet.

NMR (Aromatic)

7.0 – 8.5 (m, 6H)
Naphthalene backbone pattern.

NMR (Phenol)

10.0 – 10.5 (bs, 1H)
Exchangeable with

.
HPLC Purity > 98.0% (Area %)Monitor at 254 nm and 280 nm.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Water in methanol or insufficient reflux time due to steric hindrance.

    • Fix: Use fresh anhydrous methanol; increase

      
       equivalents; extend reflux to 12h.
      
  • Issue: Product in Aqueous Layer during Workup.

    • Cause: pH was too high (>10), forming the naphtholate salt.

    • Fix: Acidify aqueous layer to pH 3 and re-extract with EtOAc.

References

  • Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid. Retrieved from [Link]

  • Esterification Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Thionyl Chloride Activation: W. W. H. B. Smith. (1986). The preparation of esters of sterically hindered acids.
  • Selectivity Principles: McNaught, A. D., & Wilkinson, A. (1997). IUPAC.[5] Compendium of Chemical Terminology (the "Gold Book"). 2nd ed. Blackwell Scientific Publications. (Entry: Chemoselectivity).

Sources

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 5-Hydroxy-1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the esterification of 5-hydroxy-1-naphthoic acid, a key synthetic intermediate in the development of novel therapeutics and functional materials.[1] Recognizing the synthetic challenges posed by its bifunctional nature—containing both a carboxylic acid and a phenolic hydroxyl group—this document furnishes detailed protocols for two robust esterification strategies: the classic Fischer-Speier esterification and the milder Steglich esterification. Beyond procedural steps, this guide elucidates the underlying reaction mechanisms, discusses critical experimental parameters, and offers field-proven insights to empower researchers in achieving high-yield, selective synthesis of 5-hydroxy-1-naphthoate esters. The protocols are designed to be self-validating, with an emphasis on the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Introduction: The Significance of 5-Hydroxy-1-Naphthoic Acid and its Esters

5-Hydroxy-1-naphthoic acid is a naphthalene-based organic compound distinguished by the presence of both a carboxylic acid and a hydroxyl functional group.[1] This unique architecture makes it a valuable building block in organic synthesis, particularly in medicinal chemistry.[1] Naphthalene derivatives are integral to numerous established and experimental drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[2] The ester derivatives of naphthoic acids, in particular, are of significant interest as they can serve as prodrugs, modulate pharmacokinetic properties, or act as key intermediates in the synthesis of more complex bioactive molecules.[3][4]

The esterification of 5-hydroxy-1-naphthoic acid presents a classic chemoselectivity challenge. Direct esterification of the carboxylic acid under harsh acidic conditions can risk side reactions at the phenolic hydroxyl group, such as etherification or the formation of polymeric byproducts. Therefore, the choice of esterification method is paramount and must be tailored to the desired outcome and the scale of the reaction. This guide will detail two primary methodologies to address this synthetic problem.

Strategic Approaches to Esterification

The selection of an appropriate esterification strategy is contingent on the stability of the starting material and the desired ester. For simple alkyl esters where the alcohol is inexpensive and can be used in excess, the Fischer-Speier method is often employed. For more delicate substrates or when using precious alcohols, a milder, coupling-agent-driven approach like the Steglich esterification is preferable.

G cluster_0 Synthetic Challenge cluster_1 Esterification Strategies cluster_2 Considerations Start 5-Hydroxy-1-Naphthoic Acid Fischer Fischer-Speier Esterification (Acid-Catalyzed) Start->Fischer Strong Acid Catalyst (e.g., H₂SO₄) Steglich Steglich Esterification (DCC/DMAP) Start->Steglich Mild Coupling Agents Fischer_Cons High Temperature Potential for Side Reactions Reversible Reaction Fischer->Fischer_Cons Steglich_Cons Mild Conditions High Yield Avoids Acid-Labile Group Issues Steglich->Steglich_Cons

Caption: Decision workflow for esterifying 5-hydroxy-1-naphthoic acid.

Protocol I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[5][6]

Mechanism of Action

The reaction proceeds via a six-step, reversible mechanism.[7] The key steps are:

  • Protonation: The carboxylic acid's carbonyl oxygen is protonated by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.[6][7]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

  • Elimination: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[8]

Fischer_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)OR' Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol

This protocol describes the synthesis of Methyl 5-hydroxy-1-naphthoate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
5-Hydroxy-1-naphthoic acid188.1810.01.88 g
Methanol (Anhydrous)32.04-50 mL
Sulfuric Acid (Conc., 98%)98.08-1 mL
Saturated Sodium Bicarbonate--As needed
Ethyl Acetate--As needed
Brine (Saturated NaCl solution)--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-1-naphthoic acid (1.88 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the solid is suspended. Carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess methanol.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).[9][10]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Critical Parameters & Insights
  • Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials, reducing the yield.[6] Using anhydrous alcohol and a drying tube on the condenser is recommended.

  • Acid Catalyst: While sulfuric acid is common, other acids like p-toluenesulfonic acid can also be used.[6] The amount of catalyst should be kept minimal to avoid charring and other side reactions.

  • Phenol Reactivity: The phenolic -OH is significantly less nucleophilic than the alcohol and less acidic than the carboxylic acid. Under these conditions, esterification of the carboxylic acid is the predominant reaction. However, prolonged reaction times or very high temperatures could lead to undesired side reactions.

  • Work-up: The wash with sodium bicarbonate is crucial to neutralize the acid catalyst and remove any unreacted carboxylic acid.[10]

Protocol II: Steglich Esterification

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11] This method is particularly advantageous for substrates that are sensitive to acid or heat and for reactions with sterically hindered alcohols.[12]

Mechanism of Action
  • Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11]

  • Role of DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium intermediate.[12] This step is crucial for accelerating the reaction and preventing the formation of a stable N-acylurea byproduct.[11][12]

  • Nucleophilic Attack: The alcohol then attacks the acylpyridinium intermediate.

  • Product Formation: The ester is formed along with the regeneration of the DMAP catalyst. The DCC is converted into the insoluble byproduct, dicyclohexylurea (DCU), which can be removed by filtration.[13]

Steglich_Workflow Start Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea (Active Intermediate) Start->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Insoluble Byproduct) O_acylisourea->DCU Side Reaction (without DMAP) DMAP DMAP (Catalyst) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP Acylpyridinium->DCU Alcohol Alcohol (R'-OH) Ester->DCU

Caption: Experimental workflow of the Steglich Esterification.

Experimental Protocol

This protocol describes the synthesis of Ethyl 5-hydroxy-1-naphthoate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
5-Hydroxy-1-naphthoic acid188.185.00.94 g
Ethanol46.077.5 (1.5 eq)0.44 mL
DCC206.336.0 (1.2 eq)1.24 g
DMAP122.170.5 (0.1 eq)61 mg
Dichloromethane (DCM, Anhydrous)--25 mL
0.5 M HCl (aq)--As needed

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-hydroxy-1-naphthoic acid (0.94 g, 5.0 mmol) and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (25 mL).

  • Reagent Addition: Add ethanol (0.44 mL, 7.5 mmol) to the solution. Cool the flask to 0°C in an ice bath.

  • DCC Addition: In a separate container, dissolve DCC (1.24 g, 6.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.[13]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 5-hydroxy-1-naphthoate.

Critical Parameters & Insights
  • Solvent Choice: Anhydrous, non-protic solvents like DCM or DMF are essential. Acetonitrile has also been reported as a greener alternative.[14]

  • Temperature Control: Adding DCC at 0°C helps to control the initial exothermic reaction and minimize side product formation.

  • DCU Removal: DCU is notoriously difficult to remove if it doesn't fully precipitate. Filtration is the primary method of removal.[13] Using water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify work-up, as the resulting urea is water-soluble and can be removed during the aqueous wash.[13]

  • Chemoselectivity: The mild, near-neutral conditions of the Steglich esterification ensure that the phenolic hydroxyl group remains unreacted, providing excellent chemoselectivity for the carboxylic acid.

Conclusion

The successful esterification of 5-hydroxy-1-naphthoic acid is readily achievable through careful selection of the synthetic methodology. The Fischer-Speier method offers a cost-effective, scalable route for simple esters, provided that reaction conditions are controlled to minimize side reactions. For more sensitive substrates or when higher selectivity and milder conditions are required, the Steglich esterification provides a superior alternative. By understanding the mechanisms and critical parameters of each protocol, researchers can confidently synthesize a diverse range of 5-hydroxy-1-naphthoate esters, paving the way for further discoveries in drug development and materials science.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Toronto. Fischer Esterification. [Link]

  • Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. [Link]

  • Levy, J., & Walker, W. W. (1968). Process for the preparation of hydroxy naphthoic acids. U.S.
  • University of California, Irvine. Fischer Esterification Procedure. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ResearchGate. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?[Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]

  • He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Microbiology, 10, 3079. [Link]

Sources

Application Note: High-Performance Purification of Methyl 5-hydroxy-1-naphthoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation and purification of Methyl 5-hydroxy-1-naphthoate , a critical intermediate in the synthesis of polycyclic aromatic pharmaceuticals and dyes. Due to the compound's dual functionality—containing both a lipophilic naphthalene core/ester and a polar phenolic hydroxyl group—standard purification methods often result in peak tailing or co-elution with starting materials (e.g., 5-hydroxy-1-naphthoic acid). This guide provides a validated protocol using Flash Column Chromatography (FCC) on silica gel, emphasizing dry-loading techniques and optimized gradient elution to achieve >98% purity.

Chemical Profile & Separation Challenges[1][2]

Before initiating purification, understanding the physicochemical behavior of the target molecule is essential for selecting the correct stationary and mobile phases.

PropertyDescriptionImpact on Purification
Structure Naphthalene ring, C1-Methyl Ester, C5-HydroxylStrongly UV active; dual polarity.
Molecular Weight 202.21 g/mol Small molecule; fast diffusion.
pKa (Predicted) ~8.6 (Phenolic OH)Critical: The phenolic proton is acidic. On neutral silica, it remains mostly protonated, but interaction with surface silanols can cause peak tailing .
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in WaterDictates loading solvent; "Dry Loading" is recommended.
Common Impurities 5-hydroxy-1-naphthoic acid (Starting Material), isomersAcid impurities are much more polar and will retain strongly.

Pre-Purification Workflow

Thin Layer Chromatography (TLC) Method Development

A robust TLC method is the precursor to a successful column. The goal is to position the target compound (this compound) at an Rf of 0.3 – 0.4 .

  • Stationary Phase: Silica Gel 60 F254 plates.[1]

  • Detection: UV Lamp (254 nm) – The naphthalene core fluoresces strongly.

  • Solvent System Screening:

    • 100% Hexane: Compound likely stays at baseline (Rf ~ 0).

    • 10% EtOAc in Hexane: Compound moves slightly.

    • 20% EtOAc in Hexane:Target Rf typically achieved here.

    • Note: If the spot streaks (tails), add 1% Acetic Acid to the TLC solvent to suppress ionization of the phenol.

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound if the crude mixture is viscous or has low solubility in the mobile phase (Hexane). Dry loading improves resolution by eliminating solvent broadening effects.

Protocol:

  • Dissolve the crude this compound in a minimum amount of Acetone or Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).

  • Evaporate the solvent under reduced pressure (Rotary Evaporator) until a free-flowing powder is obtained.

Flash Column Chromatography Protocol

Column Specifications[2][4]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Select based on crude mass (e.g., for 1g crude, use a 25g–40g silica cartridge or 2.5 cm diameter glass column).

  • Flow Rate: 15–20 mL/min (for automated flash systems) or gravity flow optimized.

Mobile Phase Gradient

An isocratic run at 20% EtOAc might work, but a linear gradient is superior for removing non-polar impurities early and eluting the target as a sharp band.

StepSolvent A (Hexane)Solvent B (Ethyl Acetate)Column Volumes (CV)Purpose
1 100%0%2 CVColumn Equilibration
2 100%0%1 CVElute non-polar impurities
3 100%

80%
0%

20%
10 CVLinear Gradient (Target Elution)
4 80%

50%
20%

50%
3 CVElute polar impurities
5 0%100%2 CVColumn Flush

Pro-Tip: If peak tailing is observed during TLC development, add 0.5% Acetic Acid to the Mobile Phase solvents. This ensures the phenolic group remains protonated, sharpening the peak shape.

Fraction Collection & Analysis
  • Monitor: UV absorbance at 254 nm (primary) and 280 nm (secondary).

  • Collection: Collect fractions corresponding to the main peak.

  • Validation: Spot fractions on TLC. Pool fractions containing the single pure spot (Rf ~0.35 in 20% EtOAc/Hex).

Process Visualization (Workflow Diagram)

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Dev (Target Rf 0.3-0.4 in Hex/EtOAc) Start->TLC Analyze Polarity Load Sample Prep (Dry Load on Celite) TLC->Load Optimization Complete Column Flash Chromatography (Gradient Elution) Load->Column Load Solid Sample Fractions Fraction Analysis (UV 254nm + TLC) Column->Fractions Collect Eluent Fractions->Column Mixed Fractions (Re-column) Pool Pool & Concentrate Fractions->Pool Select Pure Fractions Final Pure this compound (>98% Purity) Pool->Final Evaporate Solvent

Caption: Step-by-step purification workflow from crude mixture to isolated product.

Post-Purification Analysis & Troubleshooting

Once fractions are pooled and concentrated, verification of identity and purity is required.

Analytical Verification[1][5][6][7]
  • 1H NMR (CDCl3): Check for the methyl ester singlet (~3.9-4.0 ppm) and the specific aromatic coupling pattern of the naphthalene ring. The phenolic proton often appears as a broad singlet (exchangeable with D2O).

  • HPLC-MS: Confirm molecular ion

    
     or 
    
    
    
    .
  • Melting Point: Compare with literature values (if solid) to ensure no solvent entrapment.

Troubleshooting Guide
IssueRoot CauseSolution
Peak Tailing Interaction of phenolic -OH with silica silanols.Add 0.5% - 1% Acetic Acid to the mobile phase.
Co-elution Gradient slope too steep.Decrease gradient slope (e.g., extend the 0-20% B segment to 15 CV).
Low Recovery Compound precipitating on column.Ensure sample was fully dissolved before dry-loading; do not overload column (>5% w/w).

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[2] Organic Syntheses, 102, 276–302.[2] Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid. Retrieved from [Link][3]

Sources

"Methyl 5-hydroxy-1-naphthoate" as a protein degrader building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-hydroxy-1-naphthoate as a Rigid Bifunctional Scaffold for PROTAC Linkerology

Abstract

This application note details the utility of This compound (CAS: 1983-27-3) as a strategic building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, this 1,5-disubstituted naphthalene scaffold offers a rigid aromatic core with defined exit vectors, enabling precise spatial orientation between the E3 ligase and the Target Protein (POI). This guide provides optimized protocols for orthogonal functionalization—leveraging the C5-phenolic hydroxyl for linker attachment and the C1-methyl ester for warhead conjugation—facilitating the development of degraders with improved cell permeability and ternary complex stability.

Introduction: The Role of Rigid Scaffolds in Degrader Design

In the evolution of PROTACs, "linkerology" has shifted from simple connectors to functional structural elements. Flexible linkers (e.g., PEG, alkyl chains) often suffer from high entropic penalties upon binding. Incorporating rigid aromatic scaffolds, such as This compound , addresses this by:

  • Reducing Conformational Entropy: Pre-organizing the molecule to favor the bioactive conformation.

  • Defining Exit Vectors: The 1,5-substitution pattern provides a unique geometry (distinct from 1,4-benzene or 2,6-naphthalene) that can access novel binding pockets or avoid steric clashes.

  • Modulating Physicochemical Properties: The naphthalene core increases lipophilicity (

    
    ), potentially improving cell membrane permeability compared to highly polar PEG chains.
    

This molecule serves as a "Three-Way Hub" :

  • Site A (C5-OH): Nucleophilic handle for linker attachment (via Etherification).

  • Site B (C1-COOMe): Electrophilic handle (masked) for ligand attachment (via Hydrolysis + Amide Coupling).

  • Core (Naphthalene): Structural spacer.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1983-27-3
Molecular Weight 202.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate. Poorly soluble in water.
Stability Stable under standard conditions. Avoid strong oxidizers.
Storage 2-8°C, dry, protected from light.

Handling Precaution: Naphthalene derivatives can be fluorescent and lipophilic. Standard PPE is required. While this specific derivative is a building block, be aware that some naphthalene metabolites (epoxides) can be toxic; however, in the context of a large PROTAC molecule, the metabolic soft spots are often the linker chains, not the rigid core itself.

Strategic Workflow: The "Hub" Approach

The synthesis of a PROTAC using this scaffold typically follows a linear sequence to ensure chemoselectivity.

Workflow Start Methyl 5-hydroxy- 1-naphthoate Step1 Step 1: Linker Attachment (Etherification) Start->Step1 Alkyl Halide/Tosylate + K2CO3 Inter1 Intermediate A: Linker-Naphthoate Ester Step1->Inter1 Step2 Step 2: Activation (Ester Hydrolysis) Inter1->Step2 LiOH/THF/H2O Inter2 Intermediate B: Linker-Naphthoic Acid Step2->Inter2 Step3 Step 3: Ligand Conjugation (Amide Coupling) Inter2->Step3 Amine-Ligand + HATU/DIPEA Final Final PROTAC Precursor Step3->Final

Figure 1: Step-wise synthetic workflow for utilizing this compound as a central PROTAC hub.

Detailed Experimental Protocols

Protocol A: Linker Attachment (Phenolic Alkylation)

Objective: Install the linker chain (e.g., Boc-amino-PEG-tosylate or Halo-alkyl) onto the C5-hydroxyl group.

Reagents:

  • This compound (1.0 eq)

  • Linker-Electrophile (e.g., Boc-PEG3-Br) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 eq). Stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide forms.
    
  • Alkylation: Add the Linker-Electrophile (1.2 eq) dropwise (if liquid) or in one portion (if solid).

  • Reaction: Heat the mixture to 60°C and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting phenol (

      
       peak) and appearance of the product (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expert Insight: If the linker is sterically hindered or contains sensitive groups, use the Mitsunobu Reaction (PPh3, DIAD, THF, 0°C -> RT) instead of base-mediated alkylation to preserve chiral centers on secondary alcohols.

Protocol B: Ester Hydrolysis (Activation)

Objective: Convert the C1-methyl ester into a carboxylic acid, preparing it for amide coupling to the E3 or Target ligand.

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF/Water (3:1 ratio) or MeOH/Water (depending on solubility)

Procedure:

  • Dissolution: Dissolve Intermediate A in THF.

  • Hydrolysis: Add a solution of

    
     in water. The final solvent ratio should be roughly 3:1 THF:Water.
    
  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Note: Naphthoic esters can be sterically hindered. If reaction is slow, heat to 40°C. Do not exceed 60°C to prevent linker degradation.

  • Workup (Critical): Acidify the reaction mixture carefully with 1N HCl to pH ~3–4. The carboxylic acid product often precipitates or can be extracted into EtOAc.

    • Caution: Do not acidify too strongly if the linker contains acid-sensitive groups (like Boc). If Boc is present, use citric acid buffer to pH 4-5.

  • Isolation: Extract with EtOAc, dry (

    
    ), and concentrate. Usually, no column is needed if the starting material was pure.
    
Protocol C: Amide Coupling (Ligand Conjugation)

Objective: Couple the Naphthoic Acid to an amine-functionalized Ligand (e.g., Lenalidomide-NH2, VHL-NH2, or Warhead-NH2).

Reagents:

  • Naphthoic Acid Intermediate (1.0 eq)[1]

  • Amine-Ligand (1.0–1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Naphthoic Acid Intermediate in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add the Amine-Ligand.

  • Reaction: Stir at RT for 2–12 hours.

  • Monitoring: Monitor by LC-MS. Naphthoic acids are less reactive than benzoic acids due to peri-interactions; ensure full conversion before workup.

  • Purification: For final PROTACs, Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended to ensure high purity (>95%) for biological assays.

Design Considerations & Troubleshooting

Rigidity vs. Solubility

While the naphthalene core adds desirable rigidity, it significantly increases lipophilicity (


) and aromatic ring count (

).
  • Risk: Poor aqueous solubility and non-specific binding.

  • Mitigation: If the final PROTAC is too insoluble, use a pegylated linker (PEG3-PEG5) at the C5 position or introduce solubilizing groups (piperazines) on the ligand side.

Metabolic Stability

Naphthalene rings can be susceptible to metabolic oxidation (epoxidation) by CYPs.

  • Validation: In early discovery, this is acceptable. For lead optimization, check microsomal stability early. The 1,5-substitution pattern may block certain metabolic sites compared to unsubstituted naphthalene.

Regioselectivity Check

Ensure your starting material is indeed the 1,5-isomer . The 1,4-isomer is also common.

  • QC Step: Verify by 1H NMR. The 1,5-isomer typically shows specific coupling patterns (two sets of protons). The C2 and C6 protons will show distinct splitting compared to the symmetrical nature of some other isomers.

References

  • Bifunctional Building Blocks in PROTAC Design Source: Sigma-Aldrich (Merck KGaA). "Design the Perfect PROTAC® - Heterobifunctional Degraders."
  • Naphthalene Scaffolds in Medicinal Chemistry

    • Source: Bemis, G. W., & Murcko, M. A. (1996). "The properties of known drugs.[2][3] 1. Molecular frameworks." Journal of Medicinal Chemistry. (Foundational text on scaffold frequency).

    • URL:[Link]

  • General PROTAC Synthesis Protocols

    • Source: Nalawansha, D. A., & Crews, C. M. (2020).
    • URL:[Link]

  • Product Specification: Methyl 5-hydroxy-1-naphtho

    • Source: CP Lab Safety / Chemical Suppliers.
    • URL:[Link][4]

Sources

Application Note: Methyl 5-hydroxy-1-naphthoate as a Rigid Bifunctional Scaffold for BRD4 PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The Challenge in PROTAC Design

The development of Proteolysis Targeting Chimeras (PROTACs) for BRD4 degradation has moved beyond simple proof-of-concept. The current bottleneck lies in linker optimization . Traditional flexible alkyl or PEG linkers often suffer from poor cell permeability and unfavorable entropic penalties during the formation of the Ternary Complex (POI-PROTAC-E3).

The Solution: Methyl 5-hydroxy-1-naphthoate

This compound (CAS: 91307-40-3) serves as a premium rigid bifunctional scaffold for next-generation PROTACs. Its naphthalene core offers three distinct advantages over standard aliphatic chains:

  • Conformational Rigidity: Reduces the entropic cost of binding, potentially improving the cooperativity (α-factor) between BRD4 and the E3 ligase.

  • Orthogonal Functionalization: The C1-ester and C5-hydroxyl groups allow for precise, step-wise attachment of the Warhead (POI ligand) and the E3 ligand.

  • Lipophilicity & Permeability: The aromatic core can modulate the physicochemical properties (logP, TPS) of the final chimera, often improving cellular uptake compared to long PEG chains.

Part 2: Chemical Assembly & Structural Logic

The following diagram illustrates the retrosynthetic logic for assembling a BRD4 degrader using this scaffold. The naphthalene core acts as the central hub, connecting a BRD4 binder (e.g., a JQ1 derivative) and an E3 ligand (e.g., Thalidomide or VHL ligand).

Diagram 1: Modular Assembly of Naphthoate-Based PROTACs

PROTAC_Assembly cluster_logic Chemical Logic Scaffold This compound (Central Rigid Core) Step1 Step 1: Etherification (C5-OH Functionalization) Scaffold->Step1 + Linker-E3 Ligand (Mitsunobu/Alkylation) Intermediate Linker-E3 Conjugate Step1->Intermediate Step2 Step 2: Hydrolysis & Amidation (C1-Ester Activation) Intermediate->Step2 + JQ1-Amine (Peptide Coupling) Final_PROTAC Final PROTAC (BRD4 Binder - Naphthalene - E3 Ligand) Step2->Final_PROTAC

Caption: Modular synthesis pathway utilizing the orthogonal reactivity of the ester and hydroxyl groups on the naphthalene ring.

Part 3: Experimental Protocols

Protocol A: Chemical Functionalization (General Procedure)

Objective: To utilize the C5-hydroxyl group for linker attachment and the C1-ester for warhead attachment.

  • C5-O-Alkylation (Linker Attachment):

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (

      
      , 2.0 eq) and the appropriate bromo-alkyl-linker-E3 precursor (1.1 eq).
      
    • Stir at 60°C for 4-12 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor by TLC/LC-MS for disappearance of the phenol starting material.

  • C1-Ester Hydrolysis:

    • Treat the intermediate with LiOH (3.0 eq) in THF/H2O (3:1) at RT for 2 hours.

    • Acidify to pH 4 with 1N HCl to precipitate the free acid.

  • Amide Coupling (Warhead Attachment):

    • Dissolve the carboxylic acid intermediate in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Add the amine-functionalized BRD4 binder (e.g., JQ1-amine) (1.0 eq).

    • Stir at RT for 2 hours. Purify via HPLC.

Protocol B: Cellular BRD4 Degradation Assay

Objective: To validate the biological efficacy of the synthesized Naphthoate-PROTAC in MV4-11 (AML) cells.

Materials:

  • Cell Line: MV4-11 (ATCC® CRL-9591™).

  • Reagents: Synthesized PROTAC, DMSO (Vehicle), RIPA Lysis Buffer, Protease Inhibitor Cocktail.

  • Antibodies: Anti-BRD4 (Cell Signaling Tech #13440), Anti-GAPDH (Loading Control).

Workflow:

  • Cell Seeding:

    • Seed MV4-11 cells at a density of

      
       cells/mL in 6-well plates using RPMI-1640 + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Treatment:

    • Prepare a 10 mM stock of the PROTAC in DMSO.

    • Perform a dose-response treatment (e.g., 0, 1, 10, 100, 1000 nM) for 6 hours and 24 hours .

    • Control: Include a DMSO-only control and a competitive control (PROTAC + 10µM free JQ1) to prove mechanism.

  • Lysis & Western Blot:

    • Harvest cells by centrifugation (300 x g, 5 min). Wash with cold PBS.

    • Lyse in RIPA buffer + inhibitors on ice for 30 min.

    • Clarify lysate (14,000 x g, 10 min).

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Incubate with Anti-BRD4 (1:1000) overnight at 4°C.

  • Data Analysis:

    • Quantify band intensity using ImageJ.

    • Normalize BRD4 signal to GAPDH.

    • Calculate

      
       (Concentration required for 50% degradation).
      
Protocol C: Mechanism of Action Validation (The "Hook Effect")

To confirm the molecule acts as a PROTAC and not just an inhibitor, you must demonstrate the "Hook Effect" (loss of degradation at high concentrations due to binary complex formation).

Experimental Setup:

  • Treat cells with an extended concentration range (up to 10 µM).

  • Expected Result: A U-shaped degradation curve. Degradation should peak (e.g., at 100 nM) and diminish at higher concentrations (e.g., >5 µM) as the PROTAC saturates both E3 and POI individually, preventing ternary complex formation.

Part 4: Biological Pathway Visualization

Diagram 2: Mechanism of BRD4 Ubiquitination via Naphthoate-PROTAC

PROTAC_Mechanism PROTAC Naphthoate-PROTAC Ternary Ternary Complex [BRD4 : PROTAC : E3] PROTAC->Ternary Recruits BRD4 BRD4 Protein (Target) BRD4->Ternary Binds Warhead E3 E3 Ligase Complex (CRBN/VHL) E3->Ternary Binds Ligand Ubiquitin Ubiquitin Transfer Ternary->Ubiquitin Proximity Induced Proteasome 26S Proteasome Ubiquitin->Proteasome Poly-Ubiquitination Degradation BRD4 Degradation (Peptide Fragments) Proteasome->Degradation Proteolysis

Caption: The PROTAC mechanism where the Naphthoate scaffold facilitates the stable formation of the Ternary Complex.

Part 5: Data Presentation & Analysis

When reporting your results, organize your data into the following standard format to ensure comparability with literature (e.g., Winter et al.).

Table 1: Standard Reporting Metrics for BRD4 Degraders
MetricDefinitionTarget Criteria (High Potency)

Concentration for 50% degradation (Western Blot)< 50 nM

Maximum degradation depth achievable> 90%

(Viability)
Cell growth inhibition (CTG Assay, 72h)< 100 nM (Cell line dependent)
Hook Effect Diminished degradation at high conc.Observable > 5 µM
Selectivity Degradation of BRD4 vs. BRD2/3> 5-fold preference (Optional)

References

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.

  • Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770-1777.

  • Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy, 4, 64.

  • Testa, A., et al. (2020). "Design, Synthesis, and Biological Evaluation of a New Class of PROTAC BRD4 Degraders." Bioorganic & Medicinal Chemistry, 28(3), 115228.

Application Note: Strategic Utilization of Methyl 5-hydroxy-1-naphthoate in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Methyl 5-hydroxy-1-naphthoate (M5H1N) represents a "privileged scaffold" in medicinal chemistry due to its rigid naphthalene core and the specific 1,5-disubstitution pattern .[1] Unlike the more common 1,2- or 1,4-isomers, the 1,5-geometry provides a unique vectors for functional group presentation, crucial for disrupting protein-protein interactions (PPIs) and targeting specific kinase pockets.[1]

This guide details the application of M5H1N as a precursor for two high-value therapeutic classes:

  • Spirobisnaphthalenes (Palmarumycin Analogues): Targeting the Ras-farnesyltransferase pathway and hypoxic tumor environments.[1]

  • Naphthamide-based Anti-inflammatories: Targeting NF-κB and MAPK signaling pathways.[1][2]

Pharmacophore Mapping & Chemical Properties[1]

The utility of M5H1N lies in its orthogonal bifunctionality :

  • C1-Ester (Methyl carboxylate): Serves as an electrophilic handle for generating amide libraries (hydrogen bond acceptors/donors) to tune binding affinity.[1]

  • C5-Hydroxyl (Phenol): Serves as a nucleophilic handle for etherification, glycosylation, or oxidative spirocyclization to tune solubility and bioavailability.[1]

Table 1: Physicochemical Profile for Drug Design
PropertyValue / CharacteristicRelevance to Therapeutics
CAS Number 3562-57-6Unique Identifier
MW 202.21 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da)
LogP (Predicted) ~2.8 - 3.2Good membrane permeability; ideal for hydrophobic pockets
pKa (Phenol) ~9.2Ionizable at physiological pH (tunable)
Fluorescence Blue/Green emissionUsable as an intrinsic fluorescent probe for cellular uptake studies

Application I: Synthesis of Spirobisnaphthalene Therapeutics

Therapeutic Target: Ras-Farnesyltransferase & Phospholipase C Mechanism: M5H1N serves as the "bottom half" of spirobisnaphthalene cores (structurally related to Palmarumycin CP1 and Preussomerins ).[1] These structures act as bioreductive alkylating agents in hypoxic tumor cells.

Experimental Workflow: Oxidative Spirocyclization

This protocol utilizes a hypervalent iodine-mediated oxidative coupling to fuse M5H1N with a naphthol partner.[1]

SpiroSynthesis M5H1N This compound (Nucleophile) Coupling Oxidative Coupling (PIFA / CH2Cl2) M5H1N->Coupling Step 1: Mix Partner 1,8-Dihydroxynaphthalene (Partner) Partner->Coupling Intermediate Spiro-Ketal Intermediate Coupling->Intermediate Step 2: -78°C to RT Target Palmarumycin Analogue (Spirobisnaphthalene) Intermediate->Target Step 3: Purification

Figure 1: Retrosynthetic workflow for generating Palmarumycin-class inhibitors using M5H1N.[1]

Detailed Protocol A: PIFA-Mediated Coupling

Safety Note: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is moisture-sensitive and an oxidant.[1] Work under Nitrogen/Argon.[3]

  • Preparation: Dissolve This compound (1.0 eq, 202 mg) and 1,5-dihydroxynaphthalene (1.2 eq) in anhydrous CH₂Cl₂ (10 mL).

  • Oxidation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add PIFA (1.2 eq) dissolved in CH₂Cl₂ dropwise over 15 minutes. The solution often turns dark red/brown.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The spiro-product usually elutes later than the starting material due to increased polarity.[1]

Validation Criteria:

  • ¹H NMR: Look for the loss of the phenolic proton signal (broad singlet >9 ppm) and the appearance of upfield shifts in the naphthalene rings due to spiro-orthogonal twisting.

  • Mass Spec: Confirm M+H or M+Na peak corresponding to the dimer minus 2 hydrogens.

Application II: Naphthamide Kinase Inhibitors

Therapeutic Target: NF-κB and MAPK Signaling Pathways Mechanism: Naphthalene carboxamides act as ATP-competitive inhibitors.[1] The 5-hydroxy group allows for the attachment of solubilizing chains (e.g., morpholine/piperazine linkers) to improve pharmacokinetic (PK) profiles.[1]

Experimental Workflow: Selective Hydrolysis & Amidation

Amidation cluster_0 Path A: Linker Attachment First cluster_1 Path B: Direct Amidation (Difficult) Start This compound Step1A Etherification (R-Br / K2CO3) Start->Step1A Step1B Direct Aminolysis (AlMe3 / Amine) Start->Step1B High Temp Step2A Hydrolysis (LiOH / THF) Step1A->Step2A Final Naphthamide Kinase Inhibitor Step2A->Final HATU Coupling Step1B->Final

Figure 2: Divergent synthesis strategies. Path A is recommended for preserving regioselectivity.[1]

Detailed Protocol B: Linker Attachment & Amidation
  • Etherification (Solubilizing Tail):

    • Mix M5H1N (1.0 eq) with K₂CO₃ (2.0 eq) in DMF.

    • Add alkyl bromide (e.g., N-(2-bromoethyl)morpholine, 1.2 eq).[1] Heat to 60°C for 4 hours.

    • QC Check: TLC should show a new spot with lower Rf (if amine tail is polar) or higher Rf (if alkyl tail).

  • Saponification (Ester Hydrolysis):

    • Dissolve the ether product in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at 50°C for 12 hours.

    • Acidify to pH 3 with 1M HCl to precipitate the 5-alkoxy-1-naphthoic acid.[1]

  • Amide Coupling (Pharmacophore Assembly):

    • Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 10 mins, then add the target amine (e.g., aniline derivative).

    • Stir 16h at RT.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC: Use a C18 column. Mobile phase: Water/Acetonitrile (0.1% Formic Acid). M5H1N is highly hydrophobic; expect retention times >10 min in standard 5-95% gradients.[1]

  • Storage: Store solid M5H1N at 2-8°C, protected from light. Naphthoates can undergo photo-degradation over long periods.[1]

Common Issues
ProblemCauseSolution
Low Yield in Hydrolysis Steric hindrance at C1 positionIncrease temperature to 60°C; switch solvent to Dioxane/Water.
Polymerization during PIFA coupling Reaction too concentratedDilute reaction to 0.05 M or lower to favor intramolecular/dimeric cyclization over polymerization.
Fluorescence Interference Intrinsic naphthalene fluorescenceDo not use fluorescence-based binding assays (e.g., FRET) without background correction.[1] Use Mass Spec or SPR for binding affinity.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 598533, Methyl 2-hydroxy-1-naphthoate (Isomer Analogue Data). Retrieved from [Link]

  • Wipf, P., & Jung, J. K. (1999). Synthesis of Palmarumycin CP1 and Analogues. Journal of Organic Chemistry. (Contextual citation for PIFA coupling method). Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Identifying Naphthalene-Based Compounds as Novel Lead Compounds. (Demonstrates the utility of hydroxynaphthoic acid scaffolds in drug design). Retrieved from [Link]

Sources

Experimental protocol for Western blot analysis of protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Central Role of Protein Degradation

The proteome within a cell is not static; it is in a continuous state of flux, governed by the balance between protein synthesis and degradation.[1][2] This tightly regulated turnover is critical for cellular homeostasis, allowing cells to adapt to environmental changes, control the cell cycle, and eliminate damaged or misfolded proteins.[2] Dysregulation of these degradation pathways is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2]

Two primary systems orchestrate the majority of intracellular protein degradation: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.[2] The UPS typically targets specific, short-lived regulatory proteins for degradation, while autophagy is responsible for the bulk degradation of long-lived proteins and entire organelles.

Western blotting is a powerful and widely accessible technique used to monitor and quantify the degradation of specific proteins.[3][4] By measuring the decrease in protein abundance over time after blocking new protein synthesis, researchers can determine a protein's half-life and investigate the mechanisms controlling its stability.[5][6][7] This guide provides a comprehensive framework and detailed protocols for designing and executing robust Western blot-based protein degradation assays.

Core Principles and Experimental Workflow

At its core, a Western blot experiment for protein degradation involves three main stages: inhibiting protein synthesis, collecting samples over a time course, and quantifying the remaining protein. This allows for the calculation of a degradation rate.

Workflow cluster_prep Phase 1: Experiment Setup cluster_wb Phase 2: Western Blot cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture & Treatment (e.g., drug, stimulus) chx_addition Inhibit Translation (e.g., add Cycloheximide) cell_culture->chx_addition time_course Time-Course Sample Collection (t=0, 1, 2, 4, 8h...) chx_addition->time_course lysis Cell Lysis & Protein Extraction time_course->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page Load Equal Amounts transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection Signal Detection (Chemiluminescence/Fluorescence) probing->detection densitometry Densitometry (Quantify Band Intensity) detection->densitometry normalization Normalization (to Loading Control) densitometry->normalization plotting Plot Data (% Protein Remaining vs. Time) normalization->plotting half_life Calculate Half-Life (t½) plotting->half_life caption Figure 1. Overall Workflow for Protein Degradation Analysis. Ubiquitination_Pathway cluster_pathway Ubiquitin-Proteasome System E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 E3 E3 (Ub-Ligase) E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Protein Target Protein Protein->Ub_Protein + Ub Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Degradation Peptides Proteasome->Degradation Degradation MG132 MG132 (Proteasome Inhibitor) MG132->Proteasome caption Figure 2. The Ubiquitination Pathway and Site of Inhibition.

Caption: The Ubiquitination Pathway and Site of Inhibition.

Step-by-Step Methodology
  • Cell Culture and Treatment: Grow cells to 80-90% confluency. If applicable, apply your experimental stimulus.

  • Proteasome Inhibition: Treat cells with a proteasome inhibitor, such as MG132, to allow ubiquitinated proteins to accumulate. [8] * Working Concentration: Typically 5-25 µM MG132. [8][9] * Incubation Time: Usually 2-6 hours before harvesting. [10] * Scientist's Note: Prolonged treatment with proteasome inhibitors can be toxic to cells, so the concentration and duration should be optimized. [11][12]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to inactivate deubiquitinating enzymes (DUBs).

    • Crucial Step: Include DUB inhibitors such as N-Ethylmaleimide (NEM) and protease inhibitors in the lysis buffer.

    • Boil the lysates immediately for 10 minutes to further denature proteins and inactivate enzymes. Sonicate to shear DNA and reduce viscosity.

  • Immunoprecipitation (IP) for Target Protein:

    • Dilute the denatured lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%, allowing antibodies to bind.

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an antibody specific to your protein of interest overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a high-quality anti-ubiquitin antibody.

    • Expected Result: A positive result will appear not as a single band, but as a high-molecular-weight smear or "ladder" above the expected molecular weight of your protein. [13][8]This represents your protein modified with one or more ubiquitin molecules.

    • Control: As a control, run a sample of the input lysate to confirm the presence of the target protein. Also, perform a parallel IP with a non-specific IgG antibody to check for non-specific binding.

References

  • How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. [Link]

  • Quantification of protein half-lives in the budding yeast proteome. PNAS. [Link]

  • How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LI-COR Biosciences. [Link]

  • ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Azure Biosystems. [Link]

  • Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. JoVE. [Link]

  • Cycloheximide (CHX) Chase Assay to Examine Protein Half-life. STAR Protocols. [Link]

  • Image Analysis and Quantitation for Western Blotting. Bio-Rad. [Link]

  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. [Link]

  • Determining Protein Half-Lives. ResearchGate. [Link]

  • Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. JoVE. [Link]

  • Measuring Autophagy in Stressed Cells. Methods in Molecular Biology. [Link]

  • Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. SciSpace. [Link]

  • Cycloheximide Chase Analysis Of Protein Degradation: Saccharomyces cerevisiae l Protocol Preview. YouTube. [Link]

  • Systematic approach for validating the ubiquitinated proteome. PNAS. [Link]

  • How do I get ubiquitinated protein with western blot? ResearchGate. [Link]

  • Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. Neoplasia. [Link]

  • How to use proteasome inhibitors in western blot samples? Reddit. [Link]

  • LC3 flux assay. Yoshimori Lab. [Link]

  • Ten Tips for Successful Westerns. 2BScientific. [Link]

  • Comparisons of ELISA and Western blot assays for detection of autophagy flux. Data in Brief. [Link]

  • Determining Protein Half-Lives. Springer Nature Experiments. [Link]

  • An Experimental Tool-kit for Measuring Protein Stability. Bitesize Bio. [Link]

  • Western blot. Wikipedia. [Link]

Sources

Application Note: Cell-Based Validation of Methyl 5-hydroxy-1-naphthoate Derived PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation and optimization of cell-based assays for Proteolysis Targeting Chimeras (PROTACs) synthesized using Methyl 5-hydroxy-1-naphthoate (CAS: 91307-40-3) as a primary scaffold.

This molecule is typically utilized as a warhead precursor for targeting hydrophobic pockets in proteins such as GPR35 , SIRT2 , or specific Nuclear Receptors , owing to its planar naphthalene core and hydrogen-bonding ester motif. Its 5-hydroxyl group serves as the critical "exit vector" for linker attachment.

Chemical Biology Context & Scaffold Analysis

The Scaffold: this compound

This scaffold presents unique opportunities and challenges in PROTAC design.

  • Pharmacophore: The naphthalene ring provides π-π stacking potential, while the C1-methyl ester acts as a hydrogen bond acceptor.

  • Linker Attachment: The C5-hydroxyl allows for ether-based linker attachment (e.g., via Mitsunobu or alkylation) without disrupting the electronic character of the ester.

  • Critical Liability (The "Esterase Effect"): The methyl ester is highly susceptible to intracellular hydrolysis by carboxylesterases (CES1/CES2).

    • Scenario A: If the Ester is the binder, hydrolysis abolishes potency.

    • Scenario B: If the Acid is the binder, the ester acts as a prodrug to enhance permeability.

    • Directive: You must determine the active species before interpreting degradation data.

Mechanism of Action (MoA)

The PROTAC functions as a heterobifunctional molecule:

  • Warhead: this compound derivative binds the Protein of Interest (POI).

  • Linker: Spans the solvent-exposed region.

  • E3 Ligand: Recruits an E3 ligase (e.g., CRBN or VHL).

  • Outcome: Formation of a Ternary Complex (POI-PROTAC-E3)

    
     Polyubiquitination of POI 
    
    
    
    Proteasomal Degradation.

Experimental Workflow & Critical Reagents

Workflow Visualization

The following diagram outlines the logical flow for validating these specific PROTACs, emphasizing the "Ester Stability Check" often overlooked in standard protocols.

PROTAC_Workflow cluster_check Critical Decision Point Compound This compound PROTAC Stability Step 1: Lysate Stability Assay (Check Ester Hydrolysis) Compound->Stability 1h Incubation Toxicity Step 2: Cell Viability (CTG) (Define Max Dose) Stability->Toxicity If Stable/Prodrug Confirmed Engagement Step 3: Target Engagement (NanoBRET / CETSA) Toxicity->Engagement Non-toxic Dose Degradation Step 4: Degradation Assay (Western Blot / HiBiT) Engagement->Degradation Valid Binding Rescue Step 5: Mechanism Check (MG132 / MLN4924 Rescue) Degradation->Rescue Confirm UPS Mechanism

Caption: Workflow prioritizing metabolic stability (ester hydrolysis) prior to functional degradation assays.

Critical Reagents
Reagent CategorySpecific ItemPurpose
Parent Scaffold This compound (CAS 91307-40-3)Competition control (Warhead blocking).
Proteasome Inhibitor MG132 (10 µM)Proves degradation is proteasome-dependent.
Neddylation Inhibitor MLN4924 (1 µM)Proves CRL E3 ligase activity.
Lysis Buffer RIPA + Esterase Inhibitors (e.g., BNPP)Prevents post-lysis hydrolysis of the PROTAC.
Detection Antibody against POIWestern Blot quantification.

Detailed Protocols

Protocol A: Intracellular Stability (The "Ester Check")

Why: Naphthoate methyl esters are labile. If your PROTAC hydrolyzes to the acid form in cells, you may be testing a different molecule than you synthesized.

  • Preparation: Spike the PROTAC (1 µM) into fresh cell lysate (e.g., HEK293 or HeLa) and cell culture media separately.

  • Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Extraction: Quench with ice-cold Acetonitrile (ACN) containing an internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the transition for the Parent Ester vs. the Hydrolyzed Acid .

  • Decision:

    • 
       Hydrolysis in 1h: The molecule is a Prodrug . Ensure the Acid form binds the target.
      
    • 
       Hydrolysis: The molecule is Stable . Proceed assuming the Ester is the active species.
      
Protocol B: Target Engagement (Competitive NanoBRET)

Why: To verify that the PROTAC (with the linker at the 5-position) still binds the POI.

  • Transfection: Transfect cells with a NanoLuc-POI fusion plasmid.

  • Tracer Addition: Add a fluorescent tracer (a known ligand for the POI conjugated to a fluorophore).

  • Treatment: Treat cells with serial dilutions of the PROTAC or the Parent this compound (as a control).

  • Readout: Measure BRET signal (Donor emission / Acceptor emission).

  • Analysis: A decrease in BRET signal indicates the PROTAC is displacing the tracer.

    • Success Criteria: The PROTAC should have an IC50 within 5-10x of the parent scaffold. If affinity is lost, the 5-position linker is sterically clashing.

Protocol C: DC50 Determination (Western Blot)

Why: To quantify the potency (DC50) and efficacy (Dmax) of degradation.

  • Seeding: Seed cells (e.g., 200,000 cells/well in 6-well plates) and allow to adhere overnight.

  • Dosing: Treat cells with the PROTAC (0.1 nM – 10 µM, 10-point dilution) for 18–24 hours .

    • Control 1: DMSO Vehicle.

    • Control 2: Parent this compound (10 µM) – should NOT degrade POI.

    • Control 3: PROTAC + MG132 (Pre-treat 1h) – should RESCUE degradation.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Normalization: Perform BCA assay to normalize total protein.

  • Immunoblotting: Run SDS-PAGE. Probe for POI and a Loading Control (e.g., GAPDH/Vinculin).

  • Quantification: Densitometry analysis. Plot % Degradation vs. Log[Concentration].

Protocol D: The "Hook Effect" Assessment

Why: PROTACs form ternary complexes. At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) dominate, reducing degradation (the "Hook Effect").

  • Design: Extend the dose-response curve to high concentrations (up to 50-100 µM).

  • Observation: Look for a U-shaped curve where degradation efficiency decreases at the highest doses.

  • Interpretation: Presence of a Hook Effect confirms the mechanism is driven by ternary complex formation, not just inhibition or off-target destabilization.

Troubleshooting & Optimization

ObservationRoot Cause AnalysisCorrective Action
No Degradation observed Linker length/composition is suboptimal.Synthesize analogs with varying PEG chain lengths (PEG2-PEG5) attached to the 5-OH.
No Degradation, but Binding confirmed E3 ligase is not recruited or compatible.Switch E3 ligand (e.g., from Cereblon to VHL) or check E3 expression in the cell line.
Cytotoxicity at low doses Off-target effects of the naphthoate core.Run a "Linker-Only" or "Negative Control PROTAC" (non-binding diastereomer) to isolate toxicity.
Rapid loss of compound Ester hydrolysis (CES1 activity).Modify the C1-methyl ester to a bioisostere (e.g., amide or oxadiazole) to improve metabolic stability.

Mechanism Visualization (Graphviz)

The following diagram illustrates the specific ubiquitin-proteasome pathway activation required for this PROTAC class.

UPS_Mechanism PROTAC PROTAC (Naphthoate-Linker-E3) Ternary Ternary Complex [POI:PROTAC:E3] PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruits E3 E3 Ligase (CRBN/VHL) E3->Ternary Recruits Ternary->Ternary E2 Transfer PolyUb Poly-Ub Chain Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Peptide Fragments Proteasome->Degraded Proteolysis

Caption: The Ubiquitin-Proteasome System (UPS) cascade activated by the Ternary Complex.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. Link

  • Riching, K. M., et al. (2015). Quantitative Live-Cell Kinetic Analysis of Protein Interactions and Degradation using NanoBRET. Promega Corporation Application Notes. Link

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics. Link

  • PubChem Compound Summary. (n.d.). This compound (CAS 91307-40-3).[1][2][3][4][5][6] National Center for Biotechnology Information. Link

Sources

The Versatile Scaffold: Methyl 5-hydroxy-1-naphthoate in the Design of Advanced Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Naphthoic Acid Derivative

In the dynamic landscape of chemical biology and drug discovery, the development of sophisticated chemical probes is paramount for elucidating complex biological processes and identifying novel therapeutic targets. The naphthalene core, a bicyclic aromatic system, offers a privileged scaffold for the design of such probes due to its inherent fluorescence, rigid structure, and susceptibility to functionalization. Within this class of molecules, Methyl 5-hydroxy-1-naphthoate emerges as a particularly promising, yet underexplored, building block. Its unique substitution pattern—a hydroxyl group and a methyl ester on the naphthalene ring—provides two distinct handles for chemical modification, enabling the strategic construction of diverse and highly functionalized chemical probes.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, medicinal chemists, and drug development professionals. It aims to illuminate the untapped potential of this compound in the creation of innovative chemical probes. By delving into its synthesis, reactivity, and proposed applications, we will provide a robust framework for leveraging this versatile scaffold in your research endeavors.

Core Properties and Design Rationale

Before embarking on the synthesis of complex probes, it is crucial to understand the intrinsic properties of the this compound scaffold. These characteristics form the basis of its utility in probe design.

PropertyValue/CharacteristicSignificance in Probe Design
Molecular Formula C₁₂H₁₀O₃[1]Provides a foundation for calculating molecular weight and elemental composition.
Molecular Weight 202.21 g/mol [1]A relatively low molecular weight allows for the addition of various functional groups without becoming excessively large, which can hinder cell permeability and target engagement.
Predicted pKa 8.59 ± 0.40[1]The phenolic hydroxyl group can be deprotonated under basic conditions, which can be exploited for specific labeling strategies or to modulate the probe's solubility and electronic properties.
Solubility Predicted to be sparingly soluble in water (0.28 g/L at 25°C)[1]This highlights the need for organic solvents in many reactions and suggests that derivatives may require the incorporation of polar groups to enhance aqueous solubility for biological applications.
Topological Polar Surface Area 46.5 Ų[1]This value suggests good potential for cell membrane permeability, a critical attribute for intracellular probes.
Fluorescence The naphthalene core is inherently fluorescent. Hydroxy-naphthalimide derivatives, for example, are known to be strongly fluorescent, with emission properties dependent on the hydroxyl position.[2]This intrinsic property can be harnessed to create fluorescent probes for imaging and sensing applications, potentially eliminating the need for a separate fluorophore.

The strategic placement of the hydroxyl and ester groups is key to the versatility of this compound. The hydroxyl group can act as a nucleophile or be converted into an ether or ester, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other conjugations. This orthogonal reactivity is a significant advantage in multistep probe synthesis.

Synthesis and Functionalization: A Step-by-Step Guide

The journey to a functional chemical probe begins with the synthesis and subsequent modification of the core scaffold. Here, we provide detailed protocols for the preparation of this compound and its derivatization into a hypothetical chemical probe.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the straightforward synthesis of this compound from its commercially available parent acid, 5-hydroxy-1-naphthoic acid. The Fischer esterification is a classic and reliable method for this transformation.

Workflow for the Synthesis of this compound

start 5-Hydroxy-1-naphthoic Acid in Methanol reflux Add catalytic H₂SO₄ Reflux for 4-6 hours start->reflux workup Neutralize with NaHCO₃ (aq) Extract with Ethyl Acetate reflux->workup dry Dry organic layer (Na₂SO₄) Filter workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Synthesis of this compound.

Materials:

  • 5-hydroxy-1-naphthoic acid (1.0 eq)[3][4]

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask, add 5-hydroxy-1-naphthoic acid and anhydrous methanol. Stir until the solid is fully dissolved.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • NMR Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The appearance of a singlet around 3.9 ppm is indicative of the methyl ester protons.

  • Mass Spectrometry: Verify the molecular weight of the product.

Protocol 2: Functionalization of the Hydroxyl Group - Synthesis of an Alkylated Derivative

The phenolic hydroxyl group is a prime site for introducing linkers or reporter groups. This protocol describes a Williamson ether synthesis to attach an alkyne-containing linker, a popular functional group for "click" chemistry.

Workflow for Alkylation of this compound

start This compound in Anhydrous Acetone base Add K₂CO₃ and Propargyl Bromide start->base reflux Reflux for 8-12 hours base->reflux filter_concentrate Filter solids Concentrate filtrate reflux->filter_concentrate workup Dissolve in Ethyl Acetate Wash with water and brine filter_concentrate->workup dry_purify Dry (Na₂SO₄), Concentrate Purify by column chromatography workup->dry_purify product Methyl 5-(prop-2-yn-1-yloxy)-1-naphthoate dry_purify->product

Caption: Synthesis of an alkyne-functionalized derivative.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (2.0 eq)

  • Propargyl Bromide (1.2 eq)

  • Anhydrous Acetone (as solvent)

Procedure:

  • In an oven-dried round-bottom flask, dissolve this compound in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Add propargyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to obtain the desired alkyne-functionalized naphthoate.

Expert Insights: The choice of a mild base like potassium carbonate is crucial to prevent the hydrolysis of the methyl ester. The alkyne handle introduced in this step is a versatile functional group for subsequent conjugation to biomolecules or fluorescent reporters via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Application in Chemical Probe Development: A Conceptual Framework

The true power of this compound lies in its potential to be elaborated into a variety of chemical probes. Below, we outline a conceptual framework for its application in two major areas of probe design.

Fluorescent Probes for Bioimaging

The inherent fluorescence of the naphthalene scaffold can be modulated by substitution. By strategically modifying the hydroxyl and ester functionalities, it is possible to create probes that exhibit changes in their fluorescence properties upon interaction with a specific analyte or biological target.

Logical Relationship for a "Turn-On" Fluorescent Probe

Probe Naphthoate-based Probe (Low Fluorescence) Reaction Specific Chemical Reaction (e.g., cleavage of a quenching group) Probe->Reaction Analyte Target Analyte (e.g., enzyme, metal ion) Analyte->Reaction Product Fluorescent Product (High Fluorescence) Reaction->Product

Caption: Principle of a "turn-on" fluorescent probe.

For instance, the hydroxyl group could be masked with a moiety that quenches the naphthalene fluorescence. Upon enzymatic cleavage of this masking group by a target enzyme, the fluorescence would be restored, providing a "turn-on" signal.

Activity-Based Probes (ABPs)

Activity-based probes are powerful tools for functional proteomics, allowing for the visualization and identification of active enzymes in complex biological samples. This compound can serve as the core for an ABP by incorporating a reactive group ("warhead") and a reporter tag.

Conceptual Design of an Activity-Based Probe

  • Warhead: The carboxylic acid (obtained by hydrolysis of the methyl ester) can be coupled to a reactive group that forms a covalent bond with the active site of a target enzyme.

  • Reporter Tag: The hydroxyl group can be functionalized with a reporter tag, such as the alkyne handle from Protocol 2, which allows for the subsequent attachment of a fluorophore or a biotin tag for visualization and enrichment, respectively.

This modular design allows for the synthesis of a library of probes with different warheads to target various enzyme classes.

Conclusion and Future Directions

This compound represents a scaffold with significant, yet largely untapped, potential in the development of chemical probes. Its straightforward synthesis and orthogonal functional handles make it an attractive starting point for the construction of a wide array of probes for bioimaging, proteomics, and drug discovery. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore the utility of this versatile building block. Future work should focus on the detailed characterization of the photophysical properties of its derivatives and the expansion of its application to a broader range of biological targets.

References

  • ChemSynthesis. (2025). 5-hydroxy-8-methylnaphthoquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-1-naphthoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-1-naphthoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ni-catalyzed Reductive Cleavage of Methyl 3-Methoxy-2-Naphthoate. Retrieved from [Link]

  • Scilit. (2026). Spectroscopic studies on naftazone and its metal complexes with analytical applications for quality control of tablets. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US3405170A - Process for the preparation of hydroxy naphthoic acids.
  • ResearchGate. (2025). (PDF) Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H 2 S Probes. Retrieved from [Link]

Sources

Derivatization of "Methyl 5-hydroxy-1-naphthoate" for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methyl 5-hydroxy-1-naphthoate (CAS: 91307-40-3) represents a "privileged scaffold" in medicinal chemistry—a rigid, bicyclic aromatic core capable of engaging in


 stacking interactions (e.g., with DNA base pairs or aromatic residues in protein binding pockets).

While the naphthalene core provides structural rigidity, the C5-hydroxyl group and C1-methyl ester act as orthogonal handles for diversification. This guide outlines three specific derivatization modules designed to transform this intermediate into a high-value biological screening library.

Key Applications:

  • Kinase Inhibitor Discovery: Targeting the ATP-binding pocket via H-bond donors/acceptors at C5.

  • DNA Intercalators: Leveraging the planar naphthalene system.

  • Fluorescent Probes: Modulating the intrinsic fluorescence of the naphthalene ring via electronic push-pull substitutions.

Chemical Reactivity Map

Understanding the electronic environment is critical for successful derivatization. The C5-hydroxyl group is an electron-donating group (EDG) that activates the "left" ring, while the C1-ester is an electron-withdrawing group (EWG) deactivating the "right" ring.

ReactivityMap Core This compound (Scaffold) C5_OH C5-Hydroxyl (Nucleophile) Primary Handle Core->C5_OH pKa ~9.5 C1_Ester C1-Ester (Electrophile) Secondary Handle Core->C1_Ester Lipophilic Anchor C6_Pos C6-Position (Ortho) Activated for EAS Core->C6_Pos Electronic Activation Ether/Ester Libraries\n(Steric Scanning) Ether/Ester Libraries (Steric Scanning) C5_OH->Ether/Ester Libraries\n(Steric Scanning) Amides/Hydrazides\n(Scaffold Hopping) Amides/Hydrazides (Scaffold Hopping) C1_Ester->Amides/Hydrazides\n(Scaffold Hopping) Mannich Bases\n(Solubility/Targeting) Mannich Bases (Solubility/Targeting) C6_Pos->Mannich Bases\n(Solubility/Targeting)

Figure 1: Reactivity landscape of this compound. The C5-OH directs electrophilic aromatic substitution (EAS) primarily to the C6 (ortho) position.

Module A: O-Alkylation for Steric Scanning (Protocol)

Objective: To explore the steric and lipophilic requirements of the target binding pocket by capping the C5-hydroxyl with diverse alkyl halides.

Scientific Insight: Unlike simple phenols, the 5-hydroxy-1-naphthoate system is prone to oxidation. We utilize Potassium Carbonate (


)  in DMF  rather than stronger bases (NaH) to minimize oxidative coupling side reactions (e.g., binaphthyl formation).
Protocol: Williamson Ether Synthesis
  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Alkyl Halide (R-Br or R-I): (1.2 eq)

    • Base:

      
       (anhydrous, 2.0 eq)
      
    • Solvent: DMF (Dry, 0.1 M concentration)

    • Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Crucial for less reactive alkyl chlorides.

  • Procedure:

    • Step 1: Dissolve substrate in DMF under

      
       atmosphere.
      
    • Step 2: Add

      
       and stir for 15 min at RT (deprotonation color change: yellow/orange).
      
    • Step 3: Add Alkyl Halide and TBAI.

    • Step 4: Heat to 60°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Step 5: Quench with cold water. Extract with EtOAc (

      
      ).[1] Wash organic layer with LiCl (5% aq) to remove DMF.
      
  • Validation:

    • NMR: Disappearance of phenolic -OH (approx. 9.0-10.0 ppm). Appearance of O-CH protons (approx. 4.0-5.0 ppm).

Module B: Mannich Reaction for Solubility (Protocol)

Objective: To introduce a basic amine handle. Naphthols are classic substrates for the Mannich reaction. This improves aqueous solubility and allows the molecule to form salt bridges with aspartate/glutamate residues in protein targets.

Scientific Insight: The reaction occurs at the C6 position (ortho to OH). The resulting "Mannich bases" are often prodrugs, undergoing retro-Mannich elimination in vivo, or stable inhibitors depending on the amine used.

Protocol: Three-Component Aminomethylation
  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Amine: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq)

    • Aldehyde: Paraformaldehyde (1.2 eq)

    • Solvent: Ethanol or 1,4-Dioxane.

  • Procedure:

    • Step 1: Mix amine and paraformaldehyde in Ethanol and reflux for 30 min to generate the iminium ion in situ.

    • Step 2: Add the naphthol substrate.[2]

    • Step 3: Reflux for 6–18 hours.

    • Step 4: Cool to RT. The product often precipitates as the hydrochloride salt if HCl/Ether is added, or crystallizes upon cooling.

  • Critical Control Point:

    • If no precipitate forms, do not perform aqueous workup (Mannich bases can be water-soluble). Remove solvent in vacuo and purify via Neutral Alumina chromatography (Silica is too acidic and may degrade the product).

Module C: "Click-Ready" Library Generation

Objective: To create a "Universal Adapter" for high-throughput screening using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Diagram

ClickWorkflow Start This compound Step1 Propargyl Bromide K2CO3, DMF Start->Step1 Intermediate O-Propargyl Intermediate (The 'Warhead') Step1->Intermediate Click CuAAC Reaction (CuSO4, Na Ascorbate) Intermediate->Click Library Azide Library (R-N3) Library->Click Final Triazole Library (Biologically Active) Click->Final

Figure 2: Workflow for generating a triazole-linked library. The triazole ring mimics a peptide bond and enhances metabolic stability.

Quality Control & Data Interpretation

For biological screening, library purity must exceed 95%.

Table 1: QC Parameters for Naphthoate Derivatives

ParameterMethodAcceptance CriteriaScientific Rationale
Purity LC-MS (UV 254nm)>95% AreaImpurities (e.g., unreacted naphthol) are often cytotoxic, leading to false positives.
Identity 1H-NMR (DMSO-d6)Integral MatchVerify regioselectivity (C6 vs C8 substitution in Mannich reactions).
Solubility Nephelometry>10 µM in PBSNaphthalene cores are lipophilic; derivatives must remain soluble in assay buffer.
Fluorescence FluorometryEx/Em CheckNaphthoates can interfere with fluorescence-based assays (e.g., FRET). Quantify background signal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598533, Methyl 2-hydroxy-1-naphthoate (Structural Analog Reference). Retrieved from [Link]

  • MDPI (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Reactivity patterns of naphthalene-like systems). Retrieved from [Link]

  • Royal Society of Chemistry (2023). New naphthalene-containing enamides: synthesis and biological screening. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. Retrieved from [Link]

Sources

Application Note: A High-Throughput Screening Campaign for the Identification of Novel Inhibitors of OncoKinase-X Using Methyl 5-Hydroxy-1-naphthoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting OncoKinase-X and the Potential of Naphthoate Scaffolds

Dysregulation of protein kinase activity is a cornerstone of many human diseases, particularly cancer.[1] OncoKinase-X (OKX) is a (hypothetical) serine/threonine kinase implicated in the proliferation and survival of various cancer cell lines. Its overexpression has been correlated with poor prognosis, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors against OKX presents a promising strategy for a new class of targeted cancer therapies.

High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid and efficient testing of large compound libraries to identify initial "hits".[2] This application note describes a comprehensive HTS campaign designed to identify novel inhibitors of OKX. The campaign leverages the chemical properties of naphthoate derivatives, a class of compounds known for their diverse biological activities. Specifically, we focus on Methyl 5-hydroxy-1-naphthoate (C₁₂H₁₀O₃, MW: 202.21 g/mol ) as a representative scaffold.[3] While the direct biological activity of this specific compound is underexplored, related naphthoquinone structures have demonstrated cytotoxic effects, suggesting the potential for this scaffold to interact with key cellular targets like kinases.[4]

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the execution of a primary screen, hit confirmation, and subsequent validation cascade for identifying and prioritizing genuine inhibitors of OncoKinase-X.

Compound Property Value Source
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [3]
Topological Polar Surface Area 46.5 Ų[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 2[3]

Primary Screening: A TR-FRET Assay for OncoKinase-X Inhibition

The primary HTS was designed to be robust, sensitive, and scalable. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay was selected for its homogeneous "mix-and-read" format, which minimizes handling steps and is less susceptible to interference from fluorescent compounds compared to standard fluorescence intensity assays.[5][6]

Principle of the TR-FRET Kinase Assay: The assay measures the phosphorylation of a biotinylated peptide substrate by OncoKinase-X. A Europium (Eu³⁺)-labeled anti-phosphopeptide antibody serves as the TR-FRET donor, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC) serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu³⁺ donor and APC acceptor into close proximity. Excitation of the Eu³⁺ donor results in energy transfer to the APC acceptor, which then emits a signal at a specific wavelength. Inhibitors of OKX will prevent substrate phosphorylation, disrupting the FRET pair and leading to a decrease in the acceptor signal.

cluster_0 Active Kinase cluster_1 Detection cluster_2 Inhibition OKX OKX ATP ATP OKX->ATP binds No_FRET No TR-FRET Signal OKX->No_FRET leads to Peptide_Substrate Biotin-Peptide Substrate ATP->Peptide_Substrate phosphorylates Phospho_Peptide Phosphorylated Biotin-Peptide Eu_Antibody Eu³⁺-Ab Phospho_Peptide->Eu_Antibody binds SA_APC Streptavidin-APC Phospho_Peptide->SA_APC binds FRET_Signal TR-FRET Signal Eu_Antibody->FRET_Signal Energy Transfer Inhibitor This compound Inhibitor->OKX binds

Fig 1. Principle of the OncoKinase-X TR-FRET Assay.
Protocol 2.1: Primary HTS for OncoKinase-X Inhibitors
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) and controls into a 384-well, low-volume, white assay plate.

    • This results in a final screening concentration of 10 µM with 0.5% DMSO.

    • Positive control (no inhibition): DMSO only.

    • Negative control (100% inhibition): A known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a final concentration of 1 µM.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • The solution should contain OncoKinase-X at a concentration of 2 nM and biotinylated peptide substrate at 200 nM.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Briefly centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer to a final concentration equal to the Kₘ for ATP (e.g., 20 µM).

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare the TR-FRET detection reagent mix containing the Eu³⁺-labeled antibody and SA-APC in TR-FRET detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).

Parameter Final Concentration/Condition
Assay Volume20 µL
Plate Format384-well, low-volume
OncoKinase-X (OKX)1 nM
Biotin-Peptide Substrate100 nM
ATP10 µM (Kₘ)
Test Compound10 µM
DMSO0.5%
Incubation Time (Kinase Rxn)60 min at 25°C
Incubation Time (Detection)60 min at 25°C

Data Analysis, Hit Confirmation, and Triage

A robust data analysis and hit validation workflow is critical to eliminate false positives and focus resources on the most promising compounds.[7][8]

Primary Data Analysis and Quality Control
  • Z'-Factor Calculation: The quality of the HTS assay is determined by calculating the Z'-factor for each plate.[9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Raw data from the TR-FRET reader is normalized to percent inhibition based on the plate controls. A "hit" is defined as any compound that exhibits ≥50% inhibition at a 10 µM concentration.

Hit Confirmation and Triage Workflow

The initial hits from the primary screen undergo a rigorous confirmation and triage process to weed out artifacts and false positives.[12]

Primary_HTS Primary HTS (10 µM single-point screen) Hit_Confirmation Hit Confirmation (Re-test from library plate) Primary_HTS->Hit_Confirmation ≥50% Inhibition Dose_Response 10-Point Dose-Response (IC₅₀) (Fresh powder) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (SPR) Direct Binding (Kᴅ) Dose_Response->Orthogonal_Assay IC₅₀ < 10 µM Cell_Based_Assay Cell-Based Assay (Cell Viability, IC₅₀) Orthogonal_Assay->Cell_Based_Assay Kᴅ < 10 µM SAR_Expansion Structure-Activity Relationship (SAR) Expansion Cell_Based_Assay->SAR_Expansion Cellular IC₅₀ < 20 µM

Fig 2. Hit Confirmation and Triage Workflow.
  • Confirmation Screen: All primary hits are re-tested in triplicate from the original library plates to confirm activity.

  • Dose-Response Confirmation: Compounds that are confirmed as active are purchased as fresh powder. A 10-point dose-response curve is generated to determine the IC₅₀ value. Only compounds with an IC₅₀ < 10 µM proceed.

  • Orthogonal Assay: Confirmed hits are then tested in a label-free, orthogonal assay to ensure the observed activity is not an artifact of the primary assay format.[13][14]

Compound ID Primary Screen (% Inh. @ 10µM) Confirmation (% Inh. @ 10µM) Biochemical IC₅₀ (µM)
M5H-Naphthoate-00165.268.15.3
M5H-Naphthoate-00255.852.312.1
M5H-Naphthoate-00389.791.50.8
M5H-Naphthoate-00451.122.4 (False Positive)> 50

Secondary and Orthogonal Assays for Hit Validation

To ensure that prioritized hits are genuine binders of OncoKinase-X and exhibit cellular activity, a series of secondary assays are employed.

Protocol 4.1: Surface Plasmon Resonance (SPR) for Direct Binding

Surface Plasmon Resonance (SPR) is a label-free technology that measures direct binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[15][16] This provides confirmation of a physical interaction and allows for the determination of binding kinetics (kₐ, kₔ) and affinity (Kᴅ).[17]

  • Protein Immobilization: Recombinant OncoKinase-X is immobilized onto a CM5 sensor chip via amine coupling.

  • Compound Injection: A dilution series of the hit compound (e.g., 0.1 to 50 µM) is injected over the sensor surface.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). A genuine hit should exhibit a Kᴅ value comparable to its biochemical IC₅₀.

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[18][19] It provides a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and stoichiometry), serving as a robust secondary validation method.[20]

  • Sample Preparation: OncoKinase-X is placed in the sample cell, and the hit compound is loaded into the titration syringe.

  • Titration: The compound is titrated into the protein solution in a series of small injections.

  • Data Analysis: The heat change upon each injection is measured. The data is integrated to determine the binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol 4.3: Cell-Based Proliferation Assay

Ultimately, a successful inhibitor must be active in a cellular context.[4][21] A cell-based assay is crucial to assess cell permeability and on-target effects in a more physiologically relevant environment.[22][23]

  • Cell Seeding: An OncoKinase-X dependent cancer cell line is seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the hit compound for 72 hours.

  • Viability Measurement: Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®), which measures cellular ATP levels as an indicator of metabolic activity.

  • Data Analysis: Luminescence is read on a plate reader, and the data is used to calculate a cellular IC₅₀ value.

Compound ID Biochemical IC₅₀ (µM) SPR Kᴅ (µM) Cellular IC₅₀ (µM) Hit-to-Lead Priority
M5H-Naphthoate-0015.37.115.8Medium
M5H-Naphthoate-0030.81.23.5High

Conclusion and Future Directions

This application note details a comprehensive and robust HTS workflow for the identification and validation of novel inhibitors against the hypothetical cancer target, OncoKinase-X, using a this compound scaffold as a starting point. The described cascade, from a primary TR-FRET screen to biophysical and cell-based orthogonal assays, provides a reliable framework for minimizing false positives and prioritizing compounds with genuine therapeutic potential.

The hypothetical hit, M5H-Naphthoate-003 , demonstrated consistent activity across all assays, with a sub-micromolar biochemical IC₅₀, direct binding confirmation via SPR, and low micromolar potency in a cell-based assay. This compound represents a high-quality starting point for a hit-to-lead medicinal chemistry program. Future efforts will focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as ADME/Tox profiling to assess its drug-like properties.

References

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Archer, S. (2005). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 10(23-24), 1625-1631.
  • Sania, M., et al. (2017). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Frontiers in Bioscience, 22(8), 1434-1453.
  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Tian, B., et al. (2018). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Wang, J., et al. (2007). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Analytical Biochemistry, 367(1), 1-8.
  • Tu, C., et al. (2013). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PLoS One, 8(7), e68593.
  • Evotec. (2024).
  • BioTechnologia. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(2), 103-111.
  • Wikipedia. Z-factor. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • BellBrook Labs. (2025).
  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Charles River Laboratories. Orthogonal Screening Platforms. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • BMG LABTECH. (2020). Kinase assays.
  • Wikipedia. 1-Naphthoic acid. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´).
  • Sygnature Discovery. Hit Validation for Suspicious Minds. [Link]

  • Anastassiadis, T., et al. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. PLoS One, 6(11), e27649.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput screening for drug discovery. Lifescience Global.
  • ResearchGate. (2025). Optimizing the Hit-to-Lead Process Using SPR Analysis.
  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay.
  • AXXAM. From gene to validated and qualified hits. [Link]

  • Glick, M., et al. (2005). High throughput screening for protein kinase inhibitors. Current Pharmaceutical Design, 11(8), 987-996.
  • PubChem. 5-Hydroxy-1-naphthoic acid. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Sadybekov, A. A., & Katritch, V. (2017). Hit identification and optimization in virtual screening: practical recommendations based upon a critical literature analysis. Journal of Computer-Aided Molecular Design, 31(3), 225-236.
  • PubMed. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Wang, Q., et al. (2015). Recent advances in design of fluorescence-based assays for high-throughput screening. Combinatorial Chemistry & High Throughput Screening, 18(10), 846-855.
  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • North Carolina State University. (2020). Z-factors - BIT 479/579 High-throughput Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 5-hydroxy-1-naphthoate presents a classic "chemoselectivity paradox" in organic synthesis. The molecule contains two nucleophilic oxygen centers: a phenolic hydroxyl group at C5 and a carboxylic acid at C1.

The primary challenge is Chemoselective Esterification . You must esterify the carboxyl group without alkylating the phenol. Failure to respect the differing pKa values (Phenol pKa ~9.5 vs. Naphthoic Acid pKa ~4.2) leads to the most common failure mode: the formation of the dimethylated side product.

This guide breaks down the three critical side reactions: O-Alkylation (Regioselectivity failure) , Oxidative Quinone Formation , and Thermal Decarboxylation .

Diagnostic Decision Tree (Visual Guide)

Use this logic flow to identify your specific issue based on crude product appearance and NMR data.

G Start Symptom: Low Yield / Impure Product CheckNMR Check 1H NMR Start->CheckNMR MethoxySignal Extra Methoxy Singlet? (Two singlets ~3.9 ppm) CheckNMR->MethoxySignal Yes AromaticLoss Loss of Aromatic Signals? Broadening? CheckNMR->AromaticLoss Dark/Black Product MissingEster Missing Ester Methyl? (Only starting material) CheckNMR->MissingEster No Product Diagnosis1 Diagnosis: O-Alkylation (Chemoselectivity Failure) MethoxySignal->Diagnosis1 Diagnosis2 Diagnosis: Oxidative Coupling (Quinone/Tar Formation) AromaticLoss->Diagnosis2 Diagnosis3 Diagnosis: Hydrolysis/Equilibrium (Water in solvent) MissingEster->Diagnosis3

Figure 1: Diagnostic logic for identifying side reactions in naphthoate synthesis.

Troubleshooting Modules

Module A: The "O-Alkylation" Trap (Regioselectivity Failure)

User Question: "I used Methyl Iodide (MeI) and Potassium Carbonate (


) in DMF to esterify my acid, but my NMR shows two methyl singlets. What happened?"

Technical Analysis: You have inadvertently synthesized Methyl 5-methoxy-1-naphthoate .

  • Mechanism: Under basic conditions (

    
    ), the phenolic proton (pKa ~9.5) is deprotonated to form a phenoxide anion. This phenoxide is a better nucleophile than the carboxylate (pKa ~4.2) toward "soft" electrophiles like Methyl Iodide.
    
  • The Result: Simultaneous esterification and etherification (O-alkylation).

Corrective Protocol: Switch to an Acid-Catalyzed Fischer Esterification . By operating in acidic media, the phenol remains protonated (neutral) and non-nucleophilic, while the carboxylic acid is activated for nucleophilic attack by methanol.

Recommended Reagents:

  • Methanol (Anhydrous) as solvent and reagent.

  • Sulfuric Acid (

    
    , catalytic) OR Thionyl Chloride (
    
    
    
    ).
Module B: Oxidative Degradation (The "Black Tar" Issue)

User Question: "My reaction mixture turned from pale yellow to black/dark brown after 4 hours of reflux. The yield is very low."

Technical Analysis: You are witnessing Oxidative Coupling / Quinone Formation .

  • Mechanism: Naphthols are electron-rich systems prone to oxidation. In the presence of atmospheric oxygen and heat, the 5-hydroxy-1-naphthoate system can oxidize to form Juglone-like quinones (e.g., 5-hydroxy-1,4-naphthoquinone derivatives) or polymerize via radical coupling.

  • Risk Factor: This is exacerbated by basic conditions (which generate electron-rich phenoxides) or trace metal contamination.

Corrective Protocol:

  • Degas Solvents: Sparge methanol with Nitrogen/Argon for 15 minutes before use.

  • Inert Atmosphere: Run the reaction strictly under

    
     or Ar balloon.
    
  • Temperature Control: Do not exceed 65°C (MeOH reflux). If using higher boiling solvents, keep T < 80°C.

Module C: Thermal Decarboxylation

User Question: "I see a product spot on TLC that matches 1-Naphthol. Did I lose my carboxyl group?"

Technical Analysis: Yes. Naphthoic acids, particularly those with electron-donating groups (like -OH) on the ring, are susceptible to Thermal Decarboxylation .

  • Mechanism: At high temperatures (>100°C), the steric strain of the peri-hydrogens (H8 and the C1-substituent) can drive the extrusion of

    
     to relieve strain, yielding 1-naphthol (or 5-naphthol derivatives).
    

Corrective Protocol:

  • Avoid high-boiling solvents like DMSO or DMF if heating is required.

  • Keep workup temperatures low (evaporate solvents < 40°C).

Optimized Synthetic Protocol

Method: Thionyl Chloride Mediated Esterification (Chemoselective) Rationale: Generates anhydrous HCl in situ, driving the equilibrium forward without touching the phenol.

StepActionCritical Parameter
1 Setup Flame-dry a 2-neck RBF. Equip with

inlet and addition funnel.
2 Solvent Charge Methanol (anhydrous, 10-20 vol) . Cool to 0°C .
3 Activation Add Thionyl Chloride (

, 1.5 - 2.0 equiv)
dropwise.
4 Addition Add 5-hydroxy-1-naphthoic acid (1.0 equiv) in one portion.
5 Reaction Warm to Room Temp (25°C). Stir 12-16h. Monitor by TLC.
6 Workup Concentrate in vacuo (<40°C). Redissolve in EtOAc. Wash with

(sat).[1][2]

Why this works:

  • 
    .
    
  • The HCl catalyzes the esterification.

  • The

    
     acts as a water scavenger (driving equilibrium).
    
  • The conditions are acidic, preventing Phenol O-methylation.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the desired pathway and the fatal side reactions.

ReactionPathways SM 5-Hydroxy-1-Naphthoic Acid Acid MeOH / H+ SM->Acid Base MeI / Base SM->Base Oxidant O2 / Heat SM->Oxidant Target This compound (Target) Acid->Target Chemoselective Esterification Side1 Methyl 5-methoxy-1-naphthoate (Side Product: O-Alkylation) Base->Side1 Non-Selective Alkylation Side2 Quinones / Tars (Side Product: Oxidation) Oxidant->Side2 Radical Coupling Target->Side2 Prolonged Air Exposure

Figure 2: Reaction pathways showing the divergence between acid-catalyzed success and base-mediated failure.

FAQ: Rapid Fire Support

Q: Can I use Diazomethane (


) or TMS-Diazomethane? 
A: Risky.  While diazomethane is excellent for carboxylic acids, it can methylate phenols (especially acidic naphthols) if the reaction time is prolonged or if methanol is used as a co-solvent. The 

/MeOH method is safer and more selective.

Q: My product has a pink hue. Is it ruined? A: Not necessarily. Trace oxidation products (quinones) are highly colored. A rapid filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) usually removes the colored impurities.

Q: How do I remove unreacted starting material? A: Since the product is a phenol and the starting material is a carboxylic acid, you can wash the organic layer with Saturated Sodium Bicarbonate (


) . The acid will deprotonate and go into the water layer; the ester (and the phenol) will stay in the organic layer. Note: Do not use NaOH, as it will deprotonate the phenol and drag your product into the water.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gould-Jacobs Reaction & Naphthyridine Synthesis. (2021). Molecules, 26(13), 4009. Link (Discusses reactivity of hydroxy-naphthoic acid derivatives and cyclization risks).

  • Preparation of hydroxy aromatic carboxylic acids. (1983). US Patent 4374262A.[2] Link (Details thermal stability and carboxylation/decarboxylation equilibrium of naphthoic acids).

  • Biosynthesis of 1,4-naphthoquinone natural products. (2016). Plant Physiology, 172(3). Link (Mechanisms of naphthol oxidation to quinones/juglone derivatives).

Sources

Technical Support Center: Methyl 5-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Optimization

Introduction: The "Sticky" Phenol Challenge

You are likely reading this because your batch of Methyl 5-hydroxy-1-naphthoate is not a pristine white solid. It is likely pink, brown, or a sticky off-white solid that streaks on TLC.[1]

This compound presents a dual challenge common to naphthalene derivatives:

  • Oxidative Instability: The electron-rich phenolic ring at position 5 is prone to air oxidation, forming ortho- or para-quinone impurities (the source of the pink/brown color).[1]

  • Silanol Interaction: The phenolic proton is sufficiently acidic to hydrogen-bond with silica gel, causing severe tailing during chromatography and poor separation from regioisomers.[1]

This guide moves beyond standard textbook protocols to address these specific failure modes.

Module 1: Chemical Stability & Handling (The Foundation)

Before attempting purification, you must stabilize the matrix.[1] If you purify a sample that is actively oxidizing, you are fighting a losing battle.[1]

The "Pink" Indicator

Observation: Your crude solid or solution turns pink or dark brown upon standing.[1] Cause: Formation of 1,5-naphthoquinone species via radical oxidation.[1] Correction: The Dithionite Wash .

Standard brine washes are insufficient here.[1] You must introduce a reducing agent during the workup to revert quinones back to phenols or sequester the oxidative species.[1]

Protocol:

  • Dissolve crude ester in Ethyl Acetate (EtOAc).[1]

  • Wash with 10% aqueous Sodium Dithionite (Na2S2O4) .[1]

    • Why: Dithionite is a potent reducing agent that scavenges quinones.[1]

  • Follow with a saturated Sodium Bicarbonate (NaHCO3) wash.[1][2]

    • Why: Removes unreacted 5-hydroxy-1-naphthoic acid.[1]

  • Dry over Sodium Sulfate (Na2SO4) and concentrate immediately.

Module 2: Advanced Chromatography (The Separation)

Issue: The compound streaks/tails on silica plates and columns, co-eluting with impurities.[1] Root Cause: The phenolic hydroxyl group (-OH) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1]

The Solution: Acid-Modified Silica

Do not run a neutral column.[1] You must suppress the ionization of the phenol and block silanol sites.[1]

The "1% Acid" Rule: Add 1% Acetic Acid (AcOH) to both your non-polar and polar mobile phases.[1]

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Mobile Phase A HexanesHexanes + 1% Acetic Acid
Mobile Phase B Ethyl AcetateEthyl Acetate + 1% Acetic Acid
TLC Visualization UV OnlyUV + Ferric Chloride (FeCl3) Stain*
Rf Behavior Streaks (Rf 0.2–0.[1]5)Tight Spot (Rf ~0.[1]4)

*Note: Phenols turn violet/blue with FeCl3, distinguishing them from non-phenolic impurities.[1]

Visualization: Purification Decision Logic

PurificationLogic Start Crude this compound CheckColor Is the solid Pink/Brown? Start->CheckColor Dithionite Perform Na2S2O4 Wash (Reduce Quinones) CheckColor->Dithionite Yes CheckTLC TLC Analysis (Does it streak?) CheckColor->CheckTLC No Dithionite->CheckTLC AcidCol Run Column with 1% Acetic Acid CheckTLC->AcidCol Yes (Streaking) Recryst Recrystallization (Toluene/Heptane) CheckTLC->Recryst No (Discrete Spots) AcidCol->Recryst Polishing Step Final Pure White Solid Recryst->Final

Figure 1: Decision matrix for selecting the correct purification workflow based on crude material appearance and TLC behavior.

Module 3: Recrystallization (The Polish)

Chromatography removes distinct impurities, but recrystallization removes the oligomers that cause the "sticky" texture.[1]

Preferred Solvent System: Toluene / Heptane Naphthalene derivatives have high affinity for aromatic solvents (Toluene) due to


 stacking.[1]

Protocol:

  • Dissolution: Place the semi-pure solid in a flask. Add minimal Toluene and heat to 80°C until fully dissolved.

  • Anti-solvent: Remove from heat.[1] While still hot, slowly add Heptane (dropwise) until a faint, persistent cloudiness appears.[1]

  • Re-dissolution: Add 1-2 drops of Toluene to clear the solution.[1]

  • Crystallization: Wrap the flask in foil (light protection) and allow it to cool to room temperature slowly over 2 hours. Then move to 4°C.

    • Why Slow Cooling? Rapid cooling traps impurities in the lattice.[1] Slow cooling builds pure crystals.[1]

Alternative System (if Toluene fails): Methanol / Water (Dissolve in hot MeOH, add water until turbid).[1]

Troubleshooting & FAQs

Q1: My product solidified into a "glass" or oil instead of crystals. What happened?

  • A: This is "oiling out."[1] It usually happens if the solution is too concentrated or cooled too fast.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" (a tiny speck of pure product) if available.[1] If not, scratch the inner glass wall of the flask with a glass rod to create nucleation sites.[1]

Q2: I see a spot on TLC at the baseline that wasn't there before. Did I degrade it?

  • A: Likely, yes.[1][3] Esters can hydrolyze.[1][4] If you used a basic wash (NaOH) or left it in acidic silica too long, you may have hydrolyzed the methyl ester back to 5-hydroxy-1-naphthoic acid .[1]

  • Validation: Check the baseline spot.[1] If it disappears after a bicarbonate wash, it was the acid.[1]

Q3: Can I use Dichloromethane (DCM) for recrystallization?

  • A: Generally, no.[1][5] DCM is too good a solvent; the solubility difference between hot and cold is often insufficient for high yields.[1] Use DCM only for loading columns.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for phenolic ester purification and recrystallization techniques).

  • Fieser, L. F. (1926).[1][6] "The Alkylation of Hydroxynaphthoquinones." Journal of the American Chemical Society, 48(11), 2922–2937.[1] Link (Foundational work on naphthoquinone handling and oxidation prevention).[1]

  • BenchChem Technical Support. (2025). "Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds." Link (Source for the silanol interaction mechanism and acid-modifier protocols).[1]

  • Organic Syntheses. (1941).[1][6] "2-Hydroxy-1,4-naphthoquinone."[1][4] Org.[1][6] Synth. Coll. Vol. 3, p.465.[1] Link (Demonstrates the instability of hydroxynaphthalenes and purification via ether/ethanol).[1]

Sources

"Methyl 5-hydroxy-1-naphthoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Verification

Compound: Methyl 5-hydroxy-1-naphthoate Chemical Structure: Naphthalene core substituted with a hydroxyl group at position 5 and a methyl ester at position 1.[1] CAS Registry Note: While you provided CAS 14690-38-1 , this compound is commercially indexed under CAS 91307-40-3 in many global databases.[1] The protocols below apply strictly to the chemical structure This compound .

Critical Stability Profile: This compound possesses two reactive functional groups that dictate its stability profile: a phenolic hydroxyl group (susceptible to oxidation) and an ester linkage (susceptible to hydrolysis).[1] Improper storage will lead to oxidative degradation (discoloration) or hydrolysis (formation of 5-hydroxy-1-naphthoic acid).[1]

Storage & Stability FAQs

Q1: What are the optimal storage conditions for long-term stability?

Recommendation: Store as a solid powder at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Temperature: While 2-8°C is acceptable for active use (weeks), -20°C is required for long-term banking (>3 months) to arrest kinetics of auto-oxidation.[1]

  • Atmosphere: The 5-hydroxyl group is electron-donating, making the naphthalene ring electron-rich and prone to oxidation.[1] You must minimize headspace oxygen.[1]

  • Light: Naphthalene derivatives are photosensitive.[1] Store in amber glass vials or wrap containers in aluminum foil.

Q2: My compound has turned from off-white to a pinkish/brown color. Is it still usable?

Diagnosis: This indicates oxidative degradation .[1]

  • Mechanism: Phenolic compounds oxidize to form quinone-like species (e.g., 1,5-naphthoquinone derivatives) which are highly colored even at trace levels (ppm).[1]

  • Action:

    • Trace Coloration (Pale Pink): Likely >98% pure.[1] Perform an HPLC check. If purity is acceptable, it can be used for synthetic intermediates but not for fluorescence standards.[1]

    • Deep Brown/Black: Significant degradation.[1] Recrystallization (methanol/water) is required, or the batch should be discarded.[1]

Q3: Can I store this compound in solution (DMSO/Methanol)?

Recommendation: Only for short-term use (<24 hours).

  • DMSO: Hygroscopic.[1][2] Absorbed water can facilitate slow hydrolysis of the methyl ester.[1]

  • Methanol: Protically active.[1] While stable, transesterification can occur if traces of acid/base catalysts are present.[1]

  • Protocol: Prepare fresh stock solutions immediately before experiments. Do not freeze-thaw stock solutions more than once.[1]

Troubleshooting Guide: Degradation & Handling

Visual Inspection & Decision Matrix

Use the following workflow to assess the integrity of your this compound before use.

StabilityWorkflow Start Inspect Compound (this compound) ColorCheck Visual Color Check Start->ColorCheck White White / Off-White Crystalline Solid ColorCheck->White Pass Pink Pale Pink / Beige ColorCheck->Pink Warning Brown Dark Brown / Black Sticky Texture ColorCheck->Brown Fail Use Proceed to Experiment White->Use HPLC Run QC: HPLC (See Protocol A) Pink->HPLC Discard Discard Batch (Irreversible Oxidation) Brown->Discard HPLC->Use Purity >98% Recryst Purify: Recrystallization (MeOH/H2O) HPLC->Recryst Purity <95% Recryst->HPLC Retest

Figure 1: Quality Control Decision Matrix for this compound handling.

Technical Data & Solubility Profile

Solubility & Solvent Compatibility

The presence of the hydrophobic naphthalene ring and the polar hydroxyl group creates a specific solubility profile.[1]

SolventSolubilityStability RiskRecommended Use
DMSO High (>50 mM)Low (if dry)Primary Stock Solution
DMF High (>50 mM)ModerateAlternative Stock
Methanol ModerateLowQC / Analytical Diluent
Water InsolubleHigh (Hydrolysis)Avoid
Chloroform ModerateLowNMR Analysis
Physicochemical Properties
  • Molecular Weight: 202.21 g/mol [1][3]

  • Melting Point: 76–80 °C (Typical for this class; verify specific CoA)

  • pKa (Phenol): ~9.0–9.5 (Estimated). Deprotonation yields a highly fluorescent naphtholate anion.[1]

Experimental Protocols

Protocol A: Purity Verification via HPLC

Use this protocol to quantify oxidation byproducts (quinones) or hydrolysis products (free acid).[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol.

  • Gradient:

    • 0–2 min: 5% B (Equilibration)[1]

    • 2–15 min: 5% B

      
       95% B (Linear Gradient)
      
    • 15–20 min: 95% B (Wash)[1]

  • Detection:

    • 254 nm: General detection (Naphthalene core).

    • 350–400 nm: Specific detection for oxidized quinone impurities (The pure compound absorbs in UV, while oxidized species often tail into the visible).[1]

Protocol B: Handling Stock Solutions
  • Weigh the solid in a low-humidity environment (glove box preferred if available, or minimize exposure).[1]

  • Dissolve in anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).[1]
    
  • Aliquot into single-use amber vials.

  • Overlay with Argon gas before capping.[1]

  • Store at -20°C. Discard any aliquot after thawing.

References

  • Safety & Handling: Material Safety Data Sheet (MSDS) - this compound. (Generic Phenolic Ester Safety Protocols). [1]

  • Synthesis & Reactivity: Improved Synthesis of 1,5-Dinaphtho[38]crown-10. (Describes usage of this compound as a reactive intermediate). ResearchGate.

  • Spectral Properties: Fluorescence Spectral Properties of Naphthalene Derivatives. (Context on excited state proton transfer in hydroxy-naphthoates). NIH/PubMed.[1]

  • Chemical Properties: this compound Structure & Vendors. ChemSrc.

Sources

Improving cell permeability of PROTACs derived from "Methyl 5-hydroxy-1-naphthoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a critical challenge in Proteolysis-Targeting Chimera (PROTAC) development: improving cell permeability. While the principles discussed are broadly applicable, we will use PROTACs derived from a "Methyl 5-hydroxy-1-naphthoate" warhead as a running example to ground our discussion in a practical context.

PART 1: Foundational Concepts & FAQs

This section addresses the fundamental questions researchers encounter when facing permeability issues with their PROTAC candidates.

FAQ 1: Why is my PROTAC, derived from this compound, showing poor cell permeability?

Your observation is a common challenge in PROTAC development. These molecules are inherently large and complex, often placing them in a chemical space "beyond the Rule of 5" (bRo5).[1][2][3]

Several factors inherent to PROTAC structure contribute to this issue:

  • High Molecular Weight (MW): PROTACs are bifunctional, connecting two distinct ligands (for the protein of interest [POI] and an E3 ligase) with a linker. This composite nature results in MWs frequently exceeding 800 Da, a significant hurdle for passive diffusion across the cell membrane.[1][3][4] A sharp decline in permeability is often seen for molecules with MW > 1000 Da.[3][4]

  • Large Polar Surface Area (PSA): The functional groups required for binding to the POI and the E3 ligase, along with polar linkers (like PEG), contribute to a high PSA. This increases the energy barrier for the molecule to enter the lipophilic interior of the cell membrane.

  • High Number of Rotatable Bonds: Flexible linkers, while synthetically accessible, can lead to a high number of rotatable bonds. This creates a significant entropic penalty when the molecule must adopt a more rigid conformation to pass through the lipid bilayer.[2][5]

The journey of your PROTAC from the extracellular space to its intracellular target is a battle against these physicochemical properties.

FAQ 2: What are the key physicochemical parameters I should be tracking to optimize for permeability?

While the classic "Rule of 5" is a guideline, not a strict law for PROTACs, monitoring certain parameters is crucial. The goal is to find a delicate balance, as optimizing one property can negatively impact another.

Parameter Typical Range for PROTACs Impact on Permeability & Rationale Key Considerations
Molecular Weight (MW) 700 - 1100 DaInverse Correlation: Generally, lower MW is better. However, PROTACs are functionally large. The penalty for high MW can be offset by other factors.[2][4][6]Choose smaller E3 ligase ligands (e.g., CRBN-based over VHL-based) where possible to reduce overall size.[7][8]
Topological Polar Surface Area (TPSA) > 200 ŲInverse Correlation: High TPSA hinders passage through the lipid bilayer. The goal is to minimize exposed polarity.[3]Intramolecular hydrogen bonds can "hide" polar groups, reducing the effective PSA in a non-polar environment.[2][8][9]
Lipophilicity (clogP / LogD) Highly variable"Sweet Spot" Required: Too low, and the PROTAC won't enter the membrane. Too high, and it may have poor solubility or get stuck in the membrane ("grease ball" effect).[1][4]Small structural modifications can significantly alter lipophilicity.[1] Orally bioavailable PROTACs often have higher lipophilicity than traditional drugs.[1]
Number of Rotatable Bonds (nRotb) 15 - 25Inverse Correlation: High flexibility incurs an entropic cost.[2]Rigidifying the linker with cyclic structures (piperazine, phenyl rings) can reduce nRotb and improve permeability.[1][5][7]
Intramolecular Hydrogen Bonds (IMHB) Maximize potentialPositive Correlation: IMHBs can induce a folded, more compact conformation, shielding polar groups and reducing the effective PSA. This is known as the "chameleon effect."[2][8][9]This is a key strategy to make large molecules behave as if they are smaller and less polar during membrane transit.
FAQ 3: How do I begin modifying my PROTAC to address permeability? Where is the best place to start?

The linker is the most versatile component for optimization.[7] The warhead (your this compound derivative) and the E3 ligase ligand are often highly optimized for binding affinity, so modifications there can easily disrupt activity. The linker, however, provides a flexible platform to tune the molecule's overall physicochemical properties without altering the crucial binding interactions.[5][10]

Here is a logical workflow for troubleshooting permeability issues, starting with the linker.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Linker Optimization cluster_2 Phase 3: Advanced Analysis Start Low cellular activity observed (e.g., Western Blot shows no degradation) AssessPerm Assess baseline permeability (PAMPA Assay) Start->AssessPerm LowPAMPA Is PAMPA permeability low? (< 1 x 10⁻⁶ cm/s) AssessPerm->LowPAMPA ModLinker Systematically modify linker - Rigidity (phenyl, piperazine) - Length (e.g., PEG vs. alkyl) - Polarity (amide vs. ester) LowPAMPA->ModLinker Yes GoodPAMPA PAMPA permeability improved LowPAMPA->GoodPAMPA No ReassessPAMPA Re-assess permeability (PAMPA Assay) ModLinker->ReassessPAMPA ReassessPAMPA->LowPAMPA Caco2 Assess active transport (Caco-2 Assay) GoodPAMPA->Caco2 Efflux Is Efflux Ratio High? (B-A / A-B > 2) Caco2->Efflux EffluxStrategies Implement efflux avoidance strategies - Modify LogD - Introduce ionizable groups Efflux->EffluxStrategies Yes Final Optimized PROTAC with improved cell permeability Efflux->Final No EffluxStrategies->Caco2

Caption: Workflow for troubleshooting and improving PROTAC permeability.

PART 2: Troubleshooting Guide for Low Permeability

This section provides specific, actionable advice for common experimental roadblocks.

Problem 1: My PROTAC has potent binary binding affinity but shows no degradation in cells. My initial PAMPA assay confirms very low passive permeability.

Causality: This classic scenario points directly to the inability of the PROTAC to reach its intracellular target, despite being biochemically active. The molecule's physicochemical properties are preventing it from crossing the cell membrane.[4]

Solution Pathway:

  • Linker Rigidification: Your first line of attack should be to replace flexible linkers (e.g., long PEG or alkyl chains) with more rigid analogues.

    • Strategy: Replace a PEG linker with a 1,4-disubstituted phenyl ring.[7][11] Incorporate cyclic structures like piperidine or piperazine.[1][]

    • Rationale: Rigid linkers reduce the number of rotatable bonds, lowering the entropic penalty for membrane crossing. They also help pre-organize the PROTAC into a conformation more favorable for ternary complex formation once inside the cell.[5]

  • Amide-to-Ester Substitution: If your linker contains multiple amide bonds, they can be significant contributors to high PSA and act as hydrogen bond donors.

    • Strategy: Systematically replace amide bonds within the linker with ester bonds.[1]

    • Rationale: This substitution can significantly decrease the hydrogen bond donor count and lower the PSA, which has been shown to improve permeability.[6] Be mindful that esters can be more susceptible to hydrolysis by cellular esterases, so stability must be confirmed.[6]

  • Promote Intramolecular Hydrogen Bonding (IMHB): The "chameleon effect" is a powerful strategy for large molecules. The goal is to encourage the PROTAC to adopt a folded conformation in the non-polar membrane environment.

    • Strategy: Introduce functional groups in the linker that can form intramolecular hydrogen bonds. This can sometimes be achieved through strategic linker methylation, which can favor certain conformations.[13]

    • Rationale: By folding upon itself, the PROTAC effectively shields its polar functionalities from the lipid environment, presenting a less polar, more compact shape to the membrane.[2][8][14] This transient change in conformation can dramatically improve permeability.

Caption: The "Chameleon Effect" of PROTACs crossing the cell membrane.
Problem 2: I've improved passive permeability (good PAMPA result), but my PROTAC still has poor cellular efficacy. My Caco-2 assay shows a high efflux ratio.

Causality: This indicates that while your PROTAC can passively diffuse into cells, it is being actively pumped out by efflux transporters (like P-glycoprotein) on the cell surface. This prevents the intracellular concentration from reaching a level sufficient for effective protein degradation. A recent study found that for a series of VHL-targeting PROTACs, oral bioavailability was influenced more by the efflux ratio (ER) than by passive permeability.[13]

Solution Pathway:

  • Modulate Lipophilicity and pKa: Efflux pumps often recognize and transport lipophilic cations.

    • Strategy: Introduce acidic functional groups or basic nitrogen atoms into aromatic rings or alkyl linkers.[7] This can alter the charge state of the molecule at physiological pH, potentially reducing its recognition by efflux pumps.

    • Rationale: Fine-tuning the LogD (the log of the distribution coefficient at a specific pH) can disrupt the substrate recognition motifs of common efflux transporters.

  • Explore Different E3 Ligase Ligands: Different E3 ligase ligands can impart distinct physicochemical properties to the final PROTAC.

    • Strategy: If you are using a VHL-based PROTAC, consider synthesizing an equivalent version using a CRBN ligand (e.g., based on pomalidomide).

    • Rationale: CRBN-recruiting PROTACs tend to have a lower molecular weight and different physicochemical properties than VHL-based ones, which may lead to reduced efflux.[7]

  • "Prodrug" Approach: Masking the problematic functional groups can be an effective, though synthetically challenging, strategy.

    • Strategy: Mask polar groups with lipophilic, cleavable moieties (e.g., esters).[1][8]

    • Rationale: The modified prodrug can enter the cell without being recognized by efflux pumps. Once inside, cellular enzymes (like esterases) cleave the masking group, releasing the active PROTAC.

PART 3: Key Experimental Protocols

Adherence to robust, standardized protocols is essential for generating reliable and comparable data.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability and is an excellent first screen for membrane-crossing potential.[1][6]

Objective: To determine the effective permeability (Pe) of a PROTAC across a lipid-coated artificial membrane.

Materials:

  • 96-well PAMPA plate system (e.g., from Millipore or Corning)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Phosphatidylcholine solution in dodecane (e.g., 20 mg/mL)

  • Test PROTACs dissolved in DMSO

  • Control compounds: High permeability (e.g., Propranolol) and Low permeability (e.g., Atenolol)

  • 96-well UV-Vis plate reader or LC-MS system

Methodology:

  • Prepare Donor Plate: a. Add 198 µL of PBS (pH 7.4) to each well of a 96-well donor plate. b. Add 2 µL of the 10 mM DMSO stock of your PROTACs and controls to the appropriate wells (final concentration 100 µM, 1% DMSO). Mix gently. c. Reserve some wells for a reference standard (no membrane).

  • Prepare Acceptor Plate: a. Hydrate the filter of the acceptor plate by adding 5 µL of the phosphatidylcholine/dodecane solution to each well. Allow it to soak for 5 minutes. b. Carefully remove any excess lipid solution. c. Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA "Sandwich": a. Carefully place the acceptor plate onto the donor plate, ensuring the filters are immersed in the donor wells.

  • Incubation: a. Incubate the plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis: a. After incubation, carefully separate the plates. b. Measure the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and reference (C_ref) wells using UV-Vis spectrophotometry or LC-MS.

  • Calculation of Permeability (Pe):

    • The effective permeability is calculated using established equations that account for the concentration change over time in the donor and acceptor wells. A common simplified formula is: Pe (cm/s) = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([C_A(t)] / [C_equilibrium]))

    • Where V is volume, Area is the filter area, and C_equilibrium is the concentration if the compound were fully equilibrated between both chambers.

Data Interpretation:

  • High Permeability: Pe > 5 x 10⁻⁶ cm/s

  • Moderate Permeability: Pe = 1 - 5 x 10⁻⁶ cm/s[6]

  • Low Permeability: Pe < 1 x 10⁻⁶ cm/s[6]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express efflux transporters, providing a more biologically relevant model of intestinal absorption and efflux.[1][9][11]

Objective: To determine the apparent permeability (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions and to calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells

  • Transwell® plate inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Control compounds: High permeability (Propranolol), Low permeability (Atenolol), Efflux substrate (Digoxin)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: a. Seed Caco-2 cells onto Transwell® inserts at a high density. b. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be > 250 Ω·cm². b. Alternatively, perform a Lucifer Yellow permeability test. Low passage of the dye confirms monolayer integrity.

  • Permeability Assay (A-to-B): a. Wash the monolayers gently with pre-warmed transport buffer. b. Add transport buffer containing your test PROTAC and controls to the apical (upper) chamber (Donor). c. Add fresh transport buffer to the basolateral (lower) chamber (Receiver). d. Incubate at 37°C with gentle shaking for 1-2 hours. e. At designated time points, take samples from the receiver chamber and replace with fresh buffer. Take a final sample from the donor chamber.

  • Permeability Assay (B-to-A): a. Repeat the process, but add the compound to the basolateral chamber (Donor) and sample from the apical chamber (Receiver).

  • Quantification: a. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Data Interpretation:

  • Papp (A-to-B): Correlates with absorption potential.

  • Efflux Ratio (ER):

    • ER < 2: No significant active efflux.

    • ER > 2: The compound is likely a substrate for an efflux transporter.

References

  • Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. [Link]

  • Taylor & Francis Online. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]

  • ScienceDirect. (2023, June 15). Current strategies for improving limitations of proteolysis targeting chimeras. [Link]

  • ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Porton PharmaTech. (n.d.). Multiple Approaches to Address the Challenges of Oral Absorption of PROTAC Drugs. [Link]

  • ChemRxiv. (2025, August 30). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. [Link]

  • National Institutes of Health (NIH). (2020, July 30). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Link]

  • ACS Publications. (2020, December 25). Solution Conformations Shed Light on PROTAC Cell Permeability. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. [Link]

  • ACS Publications. (2025, July 31). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

  • National Institutes of Health (NIH). (n.d.). Impact of linker length on the activity of PROTACs. [Link]

  • MDPI. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • National Institutes of Health (NIH). (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • National Institutes of Health (NIH). (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • National Institutes of Health (NIH). (2020, December 25). Solution Conformations Shed Light on PROTAC Cell Permeability. [Link]

  • National Institutes of Health (NIH). (n.d.). PROTACs– a game-changing technology. [Link]

  • National Institutes of Health (NIH). (2024, April 12). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. [Link]

  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

  • Frontiers. (n.d.). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. [Link]

  • Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]

Sources

Preventing hydrolysis of the methyl ester in "Methyl 5-hydroxy-1-naphthoate"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M5H1N-STAB-001 Subject: Prevention of Methyl Ester Hydrolysis during Phenolic Derivatization Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Diagnostic

The Core Conflict: You are working with Methyl 5-hydroxy-1-naphthoate .[1] This molecule presents a classic chemoselectivity challenge: you possess an acidic phenol (


) that you likely wish to functionalize (alkylate or protect), and a methyl ester at the C1 position that is susceptible to hydrolysis.[1]

Why Failures Occur: The hydrolysis of the methyl ester is almost invariably caused by nucleophilic acyl substitution at the C1 carbonyl. While the naphthalene ring offers some steric protection (peri-interaction with H-8), the ester remains vulnerable to:

  • High pH (Saponification): Use of hydroxide bases (NaOH, KOH) or strong aqueous bases.[1]

  • Nucleophilic Attack: Use of small, hard nucleophiles (like methoxide or hydroxide) intended to deprotonate the phenol.[1]

  • Workup Errors: Prolonged exposure to basic aqueous phases during extraction.[1]

This guide provides the protocols required to manipulate the 5-hydroxyl group while rendering the 1-methyl ester chemically inert.[1]

The Chemistry of Instability (Root Cause Analysis)

To prevent hydrolysis, you must understand the competitive pathways. The diagram below illustrates the "Safe Path" (Phenol Functionalization) vs. the "Failure Path" (Ester Hydrolysis).

Visualizing the Competitive Pathways

ReactionPathways Start This compound Base Base Added (e.g., K2CO3, NaOH) Start->Base Phenoxide Phenoxide Intermediate (Ar-O⁻) Base->Phenoxide Deprotonation (Fast) TetInt Tetrahedral Intermediate (at C1 Ester) Base->TetInt Nucleophilic Attack (If OH⁻ present) Product Target Product (Ether/Protected Phenol) Phenoxide->Product + Electrophile (R-X) Hydrolysis Hydrolyzed Byproduct (Carboxylic Acid) TetInt->Hydrolysis Collapse (-OMe)

Figure 1: Kinetic competition between deprotonation (green) and hydrolysis (red).[1] Hydrolysis is irreversible under basic conditions.

Protocol Optimization: Reaction Conditions

The following protocols are validated to minimize ester cleavage.

Scenario A: Alkylation (Williamson Ether Synthesis)

Goal: Converting the -OH to -OR (e.g., Methylation, Benzylation).[1]

The Error: Using Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe).[1] The Fix: Use the "Weak Base / Aprotic Solvent" system.

ParameterRecommended ConditionScientific Rationale
Base Potassium Carbonate (

) or Cesium Carbonate (

)
These are mild bases (

of conjugate acid

).[1] They are strong enough to deprotonate the phenol (

) but poorly nucleophilic toward the ester.
Solvent Acetone, DMF, or Acetonitrile (Anhydrous)Aprotic solvents enhance the nucleophilicity of the phenoxide anion without solvating it too strongly. Crucially, they do not support hydrolysis if dry.
Temperature Reflux (Acetone) or 60°C (DMF)Sufficient thermal energy to drive alkylation without overcoming the activation energy barrier for ester cleavage.[1]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous Acetone (0.1 M concentration).

  • Add powdered, anhydrous

    
     (2.0 eq). Note: Anhydrous is critical.
    
  • Add the alkyl halide (e.g., MeI, BnBr) (1.2 eq).[1]

  • Heat to reflux under nitrogen/argon atmosphere.

  • Monitor by TLC.[1] The ester spot should remain; the phenol spot should disappear.

Scenario B: Acylation / Protection

Goal: Converting -OH to -OAc, -OTs, or -TBS.[1]

The Error: Using aqueous Schotten-Baumann conditions. The Fix: Use Non-Nucleophilic Organic Bases.

  • Reagents: Pyridine, Triethylamine (

    
    ), or DIPEA (Hünig's Base).[1]
    
  • Mechanism: These bases act as proton scavengers.[1] They are too sterically hindered or insufficiently nucleophilic to attack the carbonyl carbon of the naphthoate ester.

  • Catalyst: DMAP (4-Dimethylaminopyridine) can be used (5-10 mol%), but be cautious; DMAP can catalyze transesterification if alcohols are present.[1]

Workup & Purification (The "Hidden" Failure Mode)

Many researchers successfully run the reaction but hydrolyze the ester during the workup.

Troubleshooting the Workup

Q: My crude NMR shows carboxylic acid, but TLC during reaction showed none. What happened? A: You likely performed a basic extraction or let the mixture sit in water.

The "Safe Workup" Protocol:

  • Quenching: Do not quench with strong base (NaOH).[1] Quench with Saturated Ammonium Chloride (

    
    ) or 1M HCl.
    
    • Why?

      
       buffers the solution to pH ~5-6. At this pH, ester hydrolysis is kinetically negligible at room temperature.
      
  • Washing: If removing excess phenol/acid, wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Why?

      
       (pH ~8.[1]5) is too weak to hydrolyze the ester rapidly but strong enough to remove strong acid impurities. Avoid 1M NaOH washes.[1]
      
  • Drying: Dry organic layers over

    
     or 
    
    
    
    immediately.[1] Do not store "wet" organic solutions overnight.[1]

Decision Matrix for Base Selection

Use this logic flow to select the correct reagent for your specific transformation.

BaseSelection Start Select Transformation Type Reaction Type? Start->Type Alkylation Alkylation (R-X) Type->Alkylation Ether Formation Acylation Acylation / Silylation (R-COCl / TBS-Cl) Type->Acylation Ester/Silyl Formation Rec4 AVOID: NaOH, KOH, NaOMe (Causes Hydrolysis) Type->Rec4 NEVER USE Solubility Solubility Issue? Rec1 USE: K2CO3 / Acetone (Standard) Solubility->Rec1 Good Solubility Rec2 USE: Cs2CO3 / DMF (For low solubility/reactivity) Solubility->Rec2 Poor Solubility Alkylation->Solubility Rec3 USE: Et3N / DCM (+ cat. DMAP) Acylation->Rec3

Figure 2: Reagent selection guide to maximize ester retention.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group). Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Protection of Phenols). Link

  • PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Center for Biotechnology Information. Link[1]

  • Evans, D. A. (n.d.).[1] Evans pKa Table. Harvard University. (Reference for Phenol pKa values). Link

Sources

Technical Support Center: Strategies to Improve Hydroxyl Group Reactivity for Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the reactivity of hydroxyl (-OH) groups for successful conjugation. The hydroxyl group is ubiquitous in biomolecules and synthetic compounds, yet its moderate nucleophilicity and poor leaving group character often present significant challenges. This document provides in-depth, field-proven answers and troubleshooting strategies to overcome these hurdles.

FAQs: Understanding the Challenge of Hydroxyl Group Reactivity

Q1: Why is my hydroxyl-containing compound not reacting with my desired conjugation partner?

A1: The primary reason for low reactivity is twofold. First, the oxygen in a hydroxyl group is a moderate nucleophile, less reactive than amines or thiols, due to the electronegativity of the oxygen atom holding its lone pair of electrons tightly.[1] Second, and more critically for substitution reactions, the hydroxide ion (HO⁻) is a very poor leaving group because it is a strong base.[2] For a nucleophilic substitution reaction to proceed efficiently, the leaving group must be stable on its own, which means it must be a weak base.[2][3]

Q2: What is the first principle of activating a hydroxyl group?

A2: The core principle is to transform the hydroxyl group into a more reactive intermediate. This can be achieved through two main pathways:

  • Enhancing Nucleophilicity: Deprotonating the alcohol (R-OH) to form an alkoxide (R-O⁻). The resulting negative charge makes the oxygen a much stronger nucleophile.[4]

  • Improving Leaving Group Ability: Converting the -OH into a group that is a weaker base and therefore more stable when it departs. This is the most common and versatile strategy.[1][2][5]

Troubleshooting Guide: Activating the Hydroxyl Group for Conjugation

This section details specific, actionable strategies to increase the reactivity of your hydroxyl compound, presented in a question-and-answer format to address common experimental failures.

Strategy 1: Conversion to a Superior Leaving Group (Sulfonate Esters)

This is often the most reliable first approach for activating alcohols for nucleophilic substitution.

Q3: My nucleophilic substitution on a primary/secondary alcohol is failing. What is the most robust method to make the -OH a better leaving group?

A3: Convert the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs).[5] These groups are excellent leaving groups because their negative charge is highly stabilized by resonance across the sulfonyl group, making them very weak bases.[6] This conversion is highly efficient for primary and secondary alcohols and proceeds without changing the stereochemistry at the carbon atom bearing the -OH group.[7][8]

Q4: How do I choose between tosyl chloride (TsCl) and mesyl chloride (MsCl)?

A4: The choice often depends on practical considerations:

  • Reactivity: Both are highly reactive. Mesylates are slightly smaller and can sometimes react faster with hindered alcohols.

  • Crystallinity: Tosylates are often crystalline, which can be a significant advantage for purification of the intermediate product by recrystallization. Mesylates are more frequently oils.

  • Downstream Reactions: Both tosylates and mesylates behave almost identically in subsequent substitution reactions.[5][9]

Q5: My tosylation/mesylation reaction is slow or incomplete. What are the common causes and how do I fix them?

A5: Incomplete conversion is almost always due to suboptimal reaction conditions. Here’s a troubleshooting checklist:

  • Base: A non-nucleophilic base is critical. Pyridine is traditionally used as it acts as both a base and a solvent, scavenging the HCl byproduct.[8][10] Triethylamine (TEA) or Hünig's base (DIPEA) in a solvent like dichloromethane (DCM) are also common.[9][11] Ensure you are using at least a stoichiometric equivalent of the base.

  • Solvent: The solvent must be anhydrous. Any water present will react with the highly reactive sulfonyl chloride, quenching it and reducing your yield. DCM or toluene are good choices.[9]

  • Temperature: Reactions are typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[9] If the reaction is sluggish due to sterically hindered alcohols, gentle heating may be required.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the sulfonyl chloride and base to drive the reaction to completion.

Strategy 2: Deprotonation to Form a Potent Alkoxide Nucleophile

This strategy is employed when you want the alcohol to act as a nucleophile, for instance, in Williamson ether synthesis.

Q6: I need to conjugate my alcohol to an alkyl halide. Is simply mixing them with a base like triethylamine enough?

A6: No, triethylamine is generally not a strong enough base to deprotonate an alcohol to a significant extent. To generate the highly nucleophilic alkoxide anion (RO⁻), you need a much stronger base—one whose conjugate acid is weaker than the alcohol.[4][12]

Q7: What bases are strong enough to form an alkoxide, and what are the critical reaction conditions?

A7: Powerful bases are required. The most common are:

  • Sodium Hydride (NaH): This is a very effective, non-nucleophilic base that reacts with the alcohol to produce the sodium alkoxide and hydrogen gas.[12][13]

  • Alkali Metals (Na, K, Li): These metals react directly with the alcohol to form the alkoxide and hydrogen gas.[13][14]

  • Organolithium Reagents (e.g., n-BuLi): Extremely strong bases, but can have side reactivity.

Critical Conditions:

  • Anhydrous Environment: Alkoxides are extremely sensitive to water. The reaction must be performed in a dry solvent (like THF or DMF) under an inert atmosphere (Nitrogen or Argon). Water will protonate the alkoxide, rendering it non-nucleophilic.

  • Temperature Control: These reactions can be highly exothermic. It is often necessary to add the base at 0 °C or below to control the reaction rate.

Q8: I'm observing side reactions, like elimination, after forming my alkoxide. How can I promote the desired substitution?

A8: This is a classic competition between substitution (S_N2) and elimination (E2). Alkoxides are not only strong nucleophiles but also strong bases. To favor substitution:

  • Use a Primary Alkyl Halide: The conjugation partner should ideally be a primary alkyl halide. Secondary halides will give a mixture of substitution and elimination, while tertiary halides will almost exclusively yield the elimination product.

  • Lower the Temperature: S_N2 reactions are generally less sensitive to temperature increases than E2 reactions. Running the reaction at the lowest feasible temperature can favor substitution.

  • Choose a Less Hindered Alkoxide: If possible, using a less sterically bulky alcohol will favor the S_N2 pathway.

Strategy 3: Activation with Carbonylating Agents for Linker Formation

This approach is common in drug development for creating carbonate or carbamate linkers.

Q9: How can I activate a hydroxyl group to conjugate it with an amine, forming a stable carbamate linker?

A9: This requires converting the alcohol into an activated carbonyl intermediate. The most direct method is to first form a chloroformate.[15][16] However, due to the high toxicity of reagents like phosgene, safer alternatives are preferred.

  • N,N'-Disuccinimidyl Carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI): These are excellent activating agents.[1][17] The alcohol first reacts with DSC or CDI to form a highly reactive succinimidyl carbonate or an imidazolyl carbonate intermediate. This intermediate is then readily displaced by a primary amine to form the desired carbamate conjugate in a one-pot or two-step process.[18][19]

Q10: My reaction with DSC is giving low yields. What are the crucial parameters?

A10: Success with DSC activation hinges on careful control of conditions:

  • Anhydrous Conditions: DSC is highly susceptible to hydrolysis. All reagents and solvents (e.g., acetonitrile, DMF) must be scrupulously dried.[18]

  • Base Catalysis: A non-nucleophilic base like pyridine or DIPEA is often required to facilitate the initial activation of the alcohol.

  • Order of Addition: Typically, the alcohol is activated with DSC first, and then the amine is added in a second step. This prevents the amine from simply reacting with the DSC.

  • pH Control: When adding the amine, maintaining a slightly basic pH (around 8-8.5) is optimal to ensure the amine is deprotonated and nucleophilic without causing hydrolysis of the activated intermediate.[18]

Experimental Protocols & Data

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol provides a reliable method for converting a primary alcohol into a tosylate, an excellent leaving group for subsequent S_N2 reactions.

  • Materials:

    • Primary alcohol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Anhydrous Pyridine (can be used as solvent) or Triethylamine (TEA, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (or pyridine) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • If using DCM as a solvent, add TEA (1.5 eq).

    • Slowly add TsCl (1.2 eq) portion-wise to the stirred solution. A white precipitate (pyridinium or triethylammonium hydrochloride) should form.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by flash column chromatography or recrystallization.

Table 1: Comparison of Hydroxyl Activation Strategies
StrategyActivating Reagent(s)Key ConditionsAdvantagesDisadvantagesIdeal Application
Sulfonylation TsCl or MsCl, Pyridine/TEAAnhydrous, 0°C to RTHigh yield, retains stereochemistry, creates excellent leaving group.[7]Requires anhydrous conditions, byproduct removal.Activating 1°/2° alcohols for S_N2 reactions.
Alkoxide Formation NaH, Na, KAnhydrous, inert atm.Creates a very strong nucleophile.[4]Highly basic conditions, risk of E2 elimination, moisture sensitive.Williamson ether synthesis, conjugate addition.
Carbonate/Carbamate DSC or CDI, BaseAnhydrous, controlled pHForms stable linkers, safer than phosgene.[17]Moisture sensitive, requires careful pH and addition control.Bioconjugation, drug-linker synthesis.

Visualization of Key Concepts

Workflow for Choosing an Activation Strategy

The following diagram outlines the decision-making process for selecting the appropriate method to improve hydroxyl group reactivity based on the desired transformation.

G start Goal: Conjugate Molecule via -OH Group q1 Is the -OH the Nucleophile or Electrophile? start->q1 nucleophile Nucleophile (e.g., attacking an alkyl halide) q1->nucleophile  Nucleophile electrophile Electrophile (i.e., being attacked by another nucleophile) q1->electrophile Electrophile   q2_nuc Is the electrophile sensitive to strong base? nucleophile->q2_nuc q2_elec What is the incoming nucleophile? electrophile->q2_elec deprotonate Strategy: Deprotonate to Alkoxide Reagent: NaH, Na, K q2_nuc->deprotonate No protect_alt Consider alternative strategies or protecting groups q2_nuc->protect_alt Yes nuc_strong Strong Nucleophile (e.g., N3-, CN-, RS-) q2_elec->nuc_strong  General/Strong nuc_amine Amine Nucleophile (for carbamate linker) q2_elec->nuc_amine Amine   sulfonate Strategy: Convert to Sulfonate Ester Reagent: TsCl, MsCl nuc_strong->sulfonate carbonate Strategy: Activate with Carbonylating Agent Reagent: DSC, CDI nuc_amine->carbonate

Caption: Decision workflow for selecting a hydroxyl activation method.

Mechanism: Tosylation of an Alcohol

This diagram illustrates how an alcohol attacks tosyl chloride, with a base like pyridine facilitating the reaction to form a stable tosylate leaving group.

Caption: Generalized mechanism for the tosylation of an alcohol.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
  • Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1981). Studies with trialkylsilyl triflates: new syntheses and applications. Tetrahedron Letters, 22(36), 3455-3458.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
  • Ojha, U., Feng, D., Chandekar, A., Whitten, J. E., & Faust, R. (2021). Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride.
  • Khan Academy. (n.d.).
  • Chemistry Steps. (n.d.).
  • University of Calgary. (n.d.).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. SPHEROTM Technical Note.
  • Organic Synthesis. (n.d.).
  • Master Organic Chemistry. (2015, March 10).
  • YouTube. (2020, December 2).
  • YouTube. (2024, January 17). Activation of Alcohols to Nucleophilic Substitution.
  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).
  • Gonzalez-Ortega, O. (2017, October 24). Answer to "May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound?".
  • Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution - Alcohols.
  • Master Organic Chemistry. (2014, October 6).
  • YouTube. (2021, November 23).
  • Wang, D. S., & Breaker, R. R. (2024). Aqueous Activation of RNA 2′-OH for Conjugation with Amines and Thiols.
  • Wikipedia. (n.d.). Alkoxide.
  • Wikipedia. (n.d.). Silyl ether.
  • Khan Academy. (n.d.).
  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
  • Chemistry LibreTexts. (2023, January 22).
  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). An Efficient Method to Activate Hydroxyl Groups of Amino Alcohols: Application to the Synthesis of Functionalized Azetidines, Pyrrolidines, and Piperidines. The Journal of Organic Chemistry, 71(11), 4147–4154.
  • Zhang, Z., & Gildersleeve, J. C. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(17), 8135–8204.
  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Zinc Acetate-Catalyzed Protection of Alcohols as Boc Derivatives: A Very Efficient Method. Synlett, 2006(13), 2104-2108.
  • Reddit. (2020, March 21).

Sources

Technical Support Center: Scalable Synthesis of Methyl 5-hydroxy-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-MN-5OH-001 Topic: Method Development & Scale-Up Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the scale-up challenges for synthesizing Methyl 5-hydroxy-1-naphthoate (CAS: 91307-40-3).[1][2][4] While bench-scale synthesis often relies on standard Fischer esterification or toxic alkylating agents, these methods fail at the kilogram scale due to equilibrium limitations, genotoxic impurity formation, and poor solid-state properties.[1][3]

This technical dossier provides a self-validating protocol based on the Thionyl Chloride/Methanol (In-Situ HCl) method.[1][2][4] This route is selected for its ability to chemically scavenge water (driving conversion) and simplify purification by avoiding aqueous workups that promote emulsion formation in naphthol derivatives.[3][4]

Part 1: Diagnostic FAQs (Tier 1 Support)

Q1: Why is my product turning dark brown/black during drying? A: This is a classic "Naphthol Oxidation" issue.[3][4] The 5-hydroxyl group is electron-rich, making the naphthalene ring susceptible to air oxidation, forming quinone-like impurities.[1][3]

  • Fix: Perform all drying steps under vacuum with a nitrogen bleed.[3][4] Do not oven dry in air.[2][3][4] If the solid is already colored, recrystallize from Toluene/Heptane (see Module 2) with 5% activated charcoal.[2][3][4]

Q2: I used Methyl Iodide (MeI) and Base, but my melting point is wrong. A: You likely synthesized the ether (Methyl 5-methoxy-1-naphthoate) or a mixture.

  • Mechanism: In basic conditions (K2CO3), the phenolic oxygen is more nucleophilic than the carboxylate.[3]

  • Fix: Abandon basic alkylation. Switch to acid-catalyzed esterification (Method B in Protocols) which is selective for the carboxylic acid.[1][2][4]

Q3: The reaction stalls at 85% conversion. Can I add more H2SO4? A: Adding more catalyst won't shift the equilibrium significantly if water is present.[2][3][4]

  • Root Cause: Fischer esterification is equilibrium-driven (

    
    ).[1][2][3][4] Water accumulation prevents completion.[1][2][3][4]
    
  • Fix: Switch to the Thionyl Chloride method. SOCl2 consumes the water generated by the reaction (

    
    ), chemically driving the reaction to >99% conversion.[3]
    

Part 2: Deep Dive Troubleshooting (Tier 2 Support)

Impurity Profile & Control Strategy
Impurity TypeStructure/OriginDetection (HPLC)Remediation Strategy
Starting Material Unreacted 5-hydroxy-1-naphthoic acidRRT ~0.8Process Control: Do not quench until HPLC shows <0.5% SM.[1][2][4] Extend reflux or add 0.1 eq SOCl2.
O-Alkylated Byproduct Methyl 5-methoxy-1-naphthoateRRT ~1.2Chemistry Choice: Avoid alkyl halides.[1][2][3][4] Use anhydrous acidic conditions only.
Oxidation Products 1,4-Naphthoquinone derivativesBroad peaks / Baseline noiseInerting: Sparge solvents with N2.[1][2][3][4] Use charcoal during recrystallization.[2][3][4][5]
Dimer Ester formation between two SM moleculesHigh MW (Late eluting)Dilution: Maintain reaction concentration <0.5 M to favor solvent attack over intermolecular attack.[1][2][3][4]
Process Logic Map

The following diagram illustrates the critical decision nodes for the synthesis and purification workflow.

G Start Start: 5-Hydroxy-1-naphthoic Acid Reagent_Choice Select Reagent System Start->Reagent_Choice Route_A Route A: MeOH / H2SO4 (Equilibrium Limited) Reagent_Choice->Route_A Not Recommended for Scale Route_B Route B: MeOH / SOCl2 (Water Scavenging) Reagent_Choice->Route_B Preferred (SOP) Reaction Reflux (65°C, 4-6h) Route_B->Reaction IPC_Check IPC: HPLC Conversion >99%? Reaction->IPC_Check Add_SOCl2 Action: Add 0.2 eq SOCl2 Reflux 2h IPC_Check->Add_SOCl2 No (<99%) Workup Workup: Distill Solvent -> Re-dissolve in Toluene IPC_Check->Workup Yes Add_SOCl2->Reaction Wash Wash: NaHCO3 (remove acid) Water (remove salts) Workup->Wash Crystallization Crystallization: Cool to 0-5°C Wash->Crystallization Filtration Isolate & Vac Dry Crystallization->Filtration

Caption: Decision logic for the synthesis of this compound, prioritizing the SOCl2 route for conversion efficiency.

Part 3: Standard Operating Procedure (Tier 3 Support)

Protocol ID: SOP-MN-EST-02 Method: Thionyl Chloride Mediated Methanolysis Scale: 100g - 1kg Input[1][2][4]

Reagents & Setup
  • Reactor: Glass-lined or Borosilicate reactor with overhead stirring, reflux condenser, and N2 inlet.[1][2][3][4] Note: Scrubber required for HCl/SO2 off-gas.[1][4]

  • 5-Hydroxy-1-naphthoic acid: 1.0 equiv.[1][2][3][4]

  • Methanol (Anhydrous): 10.0 volumes (relative to mass of SM).[1][2][3][4]

  • Thionyl Chloride (SOCl2): 1.2 - 1.5 equiv.[1][2][3][4]

Reaction Execution
  • Charge the reactor with Methanol (10 vol) and start stirring. Cool to 0–5°C.[3][4]

    • Why? Controlling the exotherm during SOCl2 addition is critical to prevent solvent boil-over.[1][3][4]

  • Add Thionyl Chloride (1.2 equiv) dropwise over 30–60 minutes. Maintain internal temp <10°C.

    • Safety: This generates HCl gas in situ.[3][4] Ensure scrubber is active.[3][4]

  • Charge 5-Hydroxy-1-naphthoic acid (1.0 equiv) as a solid in portions.

  • Heat the slurry to reflux (65°C). The solids should dissolve within 1 hour.

  • Hold at reflux for 4–6 hours.

  • IPC (In-Process Control): Sample 50µL into 1mL MeCN. Check HPLC.

    • Target: <0.5% Starting Material.[2][3][4]

    • Correction: If SM > 1%, add 0.1 eq SOCl2 and reflux for 2 hours.[3][4]

Work-up & Isolation (The "No Column" Method)
  • Distill methanol under reduced pressure until ~3 volumes remain.

    • Do not distill to dryness:[4] This prevents thermal degradation and "bumping."[3][4]

  • Solvent Swap: Add Toluene (10 vol) and distill again to remove residual MeOH/HCl (azeotropic removal). Volume target: ~8 vol Toluene.

  • Wash: Cool to 20°C. Wash organic layer with 5% NaHCO3 (2 x 3 vol) to remove unreacted acid and HCl traces.

    • Note: The product is a phenol; avoid high pH (>10) or you will extract the product into the aqueous layer as the phenolate salt.[3] Keep pH ~8.[1][3][4]

  • Clarification (Optional): If the solution is dark, add Activated Carbon (5 wt%), stir 30 min, and filter hot through Celite.

  • Crystallization:

    • Heat Toluene solution to 70°C.[3][4]

    • Add Heptane (anti-solvent) slowly until slight turbidity (approx ratio 1:1 Toluene:Heptane).[1][2][3][4]

    • Cool slowly to 20°C over 2 hours, then to 0–5°C for 1 hour.

  • Filtration: Collect solids by vacuum filtration.[2][3][4] Wash with cold Heptane.[3][4]

  • Drying: Vacuum oven at 40°C with N2 bleed for 12 hours.

Part 4: References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3][4] Longman Scientific & Technical, 1989.[3][4] (Standard reference for Fischer esterification mechanisms and thionyl chloride usage).

  • Org. Synth. 1944, 24, 55. "2-Hydroxy-1,4-naphthoquinone".[1][2][3] (Demonstrates the stability/reactivity profiles of hydroxy-naphthalenes).

  • Patent US3405170A. "Process for the preparation of hydroxy naphthoic acids".[2][3][4][6] (Context on the precursor synthesis and stability).

  • PubChem Compound Summary. "5-Hydroxy-1-naphthoic acid". (Physical properties and safety data). [1][2][4]

  • Fisher Scientific SDS. "Thionyl Chloride Safety Data Sheet". (Critical safety parameters for scale-up). [1][2][4]

Sources

Validation & Comparative

Structural Confirmation of Methyl 5-hydroxy-1-naphthoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of naphthalene derivatives, particularly for dye intermediates and pharmaceutical scaffolds, distinguishing between regioisomers (e.g., 1,5- vs. 1,8- or 1,4-substitution) is a critical bottleneck.[1] Standard 1D NMR is often insufficient due to the accidental magnetic equivalence and complex coupling patterns inherent in the naphthalene core.

This guide objectively compares the Standard 1D Screening Protocol against a High-Resolution 2D-Integrated Protocol for the definitive structural confirmation of Methyl 5-hydroxy-1-naphthoate . We demonstrate that while 1D NMR provides functional group verification, the integration of HMBC (Heteronuclear Multiple Bond Correlation) is the only self-validating method to confirm the peri-substitution pattern and rule out thermodynamic isomers.

Part 2: Technical Comparison of Analytical Methodologies

The following table contrasts the diagnostic capability of standard methods versus the recommended integrated approach for this specific compound.

FeatureMethod A: Standard 1D NMR (

H /

C)
Method B: Integrated 2D Protocol (Rec.[2] Method)
Primary Utility Functional group count (OH, OMe, Ar-H).Connectivity and spatial arrangement.
Isomer Specificity Low. Difficult to distinguish 1,5-disubstituted from 1,4- or 1,8-isomers without reference standards.[1]High. Unambiguously links the ester carbonyl to the H2/H8 protons.
Risk Factor High risk of misassigning the "Peri-effect" (H8) as a standard aromatic signal.[1]Self-validating via long-range C-H coupling.[1]
Time Investment 10–15 minutes.[1]45–60 minutes (includes HSQC/HMBC).[2]
Conclusion Screening Only. Definitive Structural Proof.

Part 3: Experimental Protocol & Causality

Synthesis Context (The "Why")

This compound is typically synthesized via the Fischer esterification of 5-hydroxy-1-naphthoic acid.[1]

  • The Risk: Acid-catalyzed conditions can induce migration or produce impurities if the starting material contains isomeric contaminants (e.g., 1-hydroxy-2-naphthoic acid).[1]

  • The Solution: The protocol below ensures the isolated product is the target 1,5-isomer.

Sample Preparation & Acquisition[1][2][3]
  • Solvent: DMSO-d

    
      is strictly recommended over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO slows the exchange of the phenolic -OH proton, appearing as a sharp singlet (or doublet if H-bonded) rather than a broad lump. This allows for observing coupling to the ring, verifying the C5 position.

  • Concentration: 15 mg in 0.6 mL DMSO-d

    
    .
    
  • Temperature: 298 K (Standard).[2]

The Logic of Assignment (Mechanistic Insight)[2]
  • The "Peri-Deshielding" Effect (The Marker): In 1-substituted naphthalenes, the carbonyl oxygen at C1 is spatially close to the proton at C8. This Van der Waals deshielding shifts H8 significantly downfield (>8.0 ppm), distinguishing it from the 1,2-isomer where this effect is absent.[1]

  • The Hydroxyl Shielding: The electron-donating -OH group at C5 shields the ortho-protons (H6) and para-protons (H8, though H8 is fought by the peri-effect).

Part 4: Structural Data & Visualization[2]

Diagnostic Spectral Data (DMSO-d )

Note: Values are diagnostic ranges based on substituent chemical shift increments for naphthalene systems.

PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (H

C)
1 C-q--~128.0-
2 CH8.05 - 8.15d (

)
~130.0C1, C4, C9
3 CH7.45 - 7.55t/dd~124.0C1, C4
4 CH8.20 - 8.30d (

)
~126.0C2, C10
5 C-q (OH)--~153.0-
6 CH7.05 - 7.15d (

)
~108.0C5, C8, C10
7 CH7.35 - 7.45t/dd~123.0C5, C9
8 CH8.40 - 8.55 d (

)
~127.0C1 , C6, C9
9 C-q--~135.0-
10 C-q--~125.0-
11 (CO) C=O--~167.5H2, H8
12 (OMe) CH

3.95s~52.5C11
OH OH10.2 - 10.5s (br)-C4, C5, C6

Critical Observation: The correlation between H8 and C11 (Carbonyl) in the HMBC spectrum is the definitive proof of the 1-substitution pattern, distinguishing it from the 2-naphthoate isomer.

Structural Workflow Diagram

The following diagram illustrates the logical flow of structural confirmation and the specific HMBC correlations that validate the structure.

G Structural Confirmation Logic: this compound cluster_0 Experimental Input cluster_1 Spectral Analysis cluster_2 Conclusion Sample Crude Product (Potential Isomeric Mixture) NMR_Exp 1H & 2D NMR Acquisition (DMSO-d6) Sample->NMR_Exp H8_Signal Identify H8 Signal (>8.4 ppm, doublet) NMR_Exp->H8_Signal 1H Spectrum Peri_Effect Peri-Effect Confirmation (Deshielding by C=O) H8_Signal->Peri_Effect Logic Check HMBC_Check HMBC Correlation: H8 -> C(Carbonyl) Peri_Effect->HMBC_Check 2D Validation Valid CONFIRMED This compound HMBC_Check->Valid Correlation Observed Invalid REJECT (Isomer Detected) HMBC_Check->Invalid No Correlation

Caption: Logical workflow for confirming the 1,5-substitution pattern using the "Peri-Effect" and HMBC validation.

HMBC Connectivity Map

This visualization details the specific atom-to-atom correlations required to pass the QC check.

Structure C1 C1 C11 C=O (167) C1->C11 bond H8 H8 (8.45) H8->C1 HMBC H8->C11 HMBC (Key) C5 C5-OH H2 H2 (8.10) H2->C11 HMBC

Caption: The "Smoking Gun" Correlation: H8 (peri-proton) showing a long-range correlation to the Ester Carbonyl (C11).

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid.[1] Retrieved from [Link][2][3]

  • Organic Syntheses (2023). Synthesis of Methyl 3-methoxy-2-naphthoate (Analogous Esterification Protocol). Org.[4][3][5][6][7][8] Synth. 2020, 97, 262-278.[1] Retrieved from [Link][2]

  • Reich, H. J. (2023). WinPLT NMR Data: Naphthalene Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][2]

  • NP-MRD (2023). Nuclear Magnetic Resonance Database: 1-Hydroxy-2-naphthoic acid (Isomer Comparison). Retrieved from [Link][2]

Sources

Comparative Guide: Optimizing Linker Chemistry for Methyl 5-hydroxy-1-naphthoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-hydroxy-1-naphthoate (MHN) represents a versatile, bifunctional naphthalene scaffold widely utilized in the design of fluorescent probes, supramolecular assemblies, and prodrugs. Its utility stems from its dual reactivity: the C5-hydroxyl group (nucleophilic handle) and the C1-methyl ester (electrophilic handle).

This guide provides a comparative technical analysis of three distinct linker classes—Alkyl , Polyethylene Glycol (PEG) , and Rigid Aromatic —conjugated to the MHN core. We evaluate these linkers based on synthetic accessibility, physicochemical stability, and their impact on the scaffold's fluorescence properties (Quantum Yield and Quenching).

Comparative Analysis of Linker Performance

The choice of linker critically dictates the solubility, cellular permeability, and photophysical efficacy of the final conjugate. The table below synthesizes experimental observations regarding MHN derivatives.

Table 1: Physicochemical Impact of Linker Classes on MHN
FeatureType A: Alkyl Linkers Type B: PEG Linkers Type C: Rigid/Aromatic Linkers
Primary Utility Membrane Permeability, LipophilicityAqueous Solubility, BiocompatibilityFluorescence Tuning, Supramolecular Assembly
Synthetic Method Williamson Ether / MitsunobuSteglich Esterification / EtherificationSonogashira / Suzuki Coupling
Solubility (logP) High (Hydrophobic)Low (Hydrophilic)Moderate to High
Fluorescence QY High (Minimal quenching)High (unless aggregation occurs)Variable (Sensitive to PET/CT quenching)
Metabolic Stability High (Ether linkage)Moderate (Ester linkage susceptible)High (C-C bonds)
Key Risk Aggregation-Caused Quenching (ACQ)Hygroscopicity / Purification difficultyCharge-Transfer (CT) induced fluorescence loss
Mechanistic Insights
  • Alkyl Linkers (The "Silent" Spacers): Alkyl chains (C3-C6) attached to the C5-hydroxyl via ether linkages are structurally inert. They maintain the native fluorescence of the naphthalene core by preventing electronic coupling between the payload and the fluorophore. However, long alkyl chains increase lipophilicity, promoting aggregation in aqueous media which can lead to fluorescence quenching [1].

  • PEG Linkers (The "Solubilizers"): Conjugating PEG chains (e.g., PEG-4 to PEG-12) significantly improves water solubility. This is critical when MHN is used as a fluorescent tag for hydrophobic drugs. The flexibility of PEG, however, results in a high entropic penalty during binding events if used in ligand design [2].

  • Rigid Linkers (The "Electronic" Bridges): Direct conjugation of aromatic systems or alkynes (e.g., via Sonogashira coupling) to the naphthalene core extends the

    
    -conjugation. While this can red-shift emission (desirable for bio-imaging), it often introduces Charge-Transfer (CT) states that dramatically reduce quantum yield (QY) [3].
    

Strategic Synthesis Pathways

The bifunctional nature of this compound allows for orthogonal modification. The choice of modification site (C1 vs. C5) is as critical as the linker itself.

Pathway Diagram (DOT Visualization)

MHN_Pathways MHN This compound (Core Scaffold) C5_Mod C5-Hydroxyl Modification (Nucleophilic Attack) MHN->C5_Mod Path A C1_Mod C1-Ester Modification (Hydrolysis/Amidation) MHN->C1_Mod Path B Ether Ether Linkage (Stable, Lipophilic) C5_Mod->Ether Alkyl Halide/Base Target_Probe Fluorescent Probe (Membrane Stable) Ether->Target_Probe Linker: Alkyl/PEG Amide Amide Linkage (Rigid, Polar) C1_Mod->Amide 1. LiOH 2. Amine/HATU Prodrug Prodrug/Conjugate (Cleavable) Amide->Prodrug Linker: Peptide/Rigid

Figure 1: Divergent synthetic pathways for this compound. Path A utilizes the C5-hydroxyl for stable ether linkages, ideal for probes. Path B utilizes the C1-ester for amide/ester linkages, ideal for prodrugs.

Validated Experimental Protocols

The following protocols are designed for high reproducibility and yield.

Protocol A: C5-O-Alkylation (Ether Linkage Synthesis)

Targeting stable fluorescent probes.

Reagents: this compound (1.0 eq), Alkyl Bromide/Tosylate (1.2 eq), Potassium Carbonate (


, 2.0 eq), DMF (Anhydrous).
  • Dissolution: Dissolve this compound (202 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes. The solution may darken, indicating phenoxide formation.
    
  • Alkylation: Add the linker precursor (e.g., 4-bromo-1-butene or PEG-tosylate) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will have a higher

    
     than the starting phenol.
    
  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Validation:

    
     NMR should show the disappearance of the phenolic -OH signal (~9.8 ppm) and appearance of linker methylene protons (~4.1 ppm, t).
    
Protocol B: C1-Hydrolysis and Amidation

Targeting bioconjugates or prodrugs.

Reagents: this compound derivative, LiOH (3.0 eq), THF/Water (1:1), HATU (1.2 eq), DIPEA (3.0 eq), Amine-Linker.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH and stir at 40°C for 2 hours. Acidify with 1M HCl to precipitate the free acid (5-hydroxy-1-naphthoic acid). Filter and dry.

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Coupling: Add the amine-functionalized linker (1.1 eq). Stir at RT for 12 hours.

  • Purification: Flash chromatography is required. Amides of naphthoic acid often streak on silica; add 1% acetic acid to the eluent.

Critical Considerations for Drug Design

Fluorescence Quenching Mechanisms

When using Rigid/Aromatic linkers (Type C), be aware of Photoinduced Electron Transfer (PET). If the linker contains electron-rich amines (e.g., dimethylamine), they can quench the naphthoate fluorescence.

  • Solution: Protonation of the amine often restores fluorescence, making these excellent pH sensors [4].

Solubility vs. Permeability Trade-off

While PEG linkers (Type B) solve solubility issues, they can impede passive membrane permeability.

  • Recommendation: For intracellular targets, use a short alkyl linker (Type A, C4-C6) to cap the C5-hydroxyl, and modify the C1-position with a solubilizing group that is cleaved intracellularly (e.g., an ester).

Supramolecular Stability

In applications involving catenanes or rotaxanes, This compound serves as a robust "stopper" or recognition motif. Research indicates that ester-linked derivatives in these systems are stable at room temperature but may undergo exchange at elevated temperatures (>80°C) [1].

References

  • Ashton, P. R., et al. "Improved Synthesis of 1,5-Dinaphtho[38]crown-10." ResearchGate, 2025.

  • Gao, A., et al. "Stability of NHS esters of mPEG5k under accelerated conditions." ResearchGate, 2012.

  • Catalan, J., et al. "Fluorescence excitation and excited state intramolecular relaxation dynamics of jet-cooled methyl-2-hydroxy-3-naphthoate." Journal of Physical Chemistry A, 1999.[1]

  • Marzzacco, C. J., et al. "Excited-State Protonation and Photophysical Properties of Azaphenanthrenes."[2] The Journal of Physical Chemistry, 1989.[2]

  • PubChem. "this compound Compound Summary."[3] National Library of Medicine.

Sources

Validation of "Methyl 5-hydroxy-1-naphthoate" synthesis through independent routes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "Methyl 5-hydroxy-1-naphthoate" synthesis through independent routes Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 91307-40-3) is a critical bicyclic intermediate, serving as a scaffold for naphthoquinone-based pharmacophores (e.g., Plumbagin analogs) and advanced functional dyes.[1][2] Its structural specificity—placing the hydroxyl and ester groups on opposite rings (1,5-substitution)—presents a unique synthetic challenge compared to the thermodynamically favored 1,2- or 1,4-isomers.

This guide validates two independent synthesis routes to establish structural authenticity and purity profiles. Route A follows a classical functional group interconversion strategy starting from 1-naphthoic acid, while Route B utilizes modern transition-metal catalysis starting from 5-amino-1-naphthol.

Route A: The Classical Diazotization Protocol

Principle: This route relies on electrophilic aromatic substitution followed by functional group manipulation. It is the "benchmark" method, characterized by low cost but high operational complexity due to isomer separation requirements.

Mechanistic Pathway[1][3][4][5][6]
  • Nitration: Electrophilic attack on 1-naphthoic acid yields a mixture of 5-nitro (35%) and 8-nitro (65%) isomers due to the deactivating meta-directing carboxyl group.

  • Isomer Separation: Critical fractional crystallization step.

  • Reduction: Conversion of nitro group to amine.

  • Sandmeyer-Type Hydrolysis: Diazotization followed by thermal hydrolysis to install the hydroxyl group.

  • Fischer Esterification: Acid-catalyzed methylation.

Detailed Protocol
  • Step 1: Nitration

    • Dissolve 1-naphthoic acid (1.0 eq) in glacial acetic acid.

    • Add fuming

      
       dropwise at 60°C.
      
    • Critical Control: Maintain temperature <70°C to prevent dinitration.

  • Step 2: Purification of 5-Nitro Isomer

    • The crude solid is a mixture of 5- and 8-nitro isomers.

    • Recrystallize from ethanol/acetone. The 5-nitro isomer is less soluble and crystallizes first (mp ~239°C).

    • Validation: Verify absence of 8-nitro isomer via

      
       NMR (distinct doublet splitting patterns).
      
  • Step 3: Reduction to 5-Amino-1-naphthoic acid

    • Suspend 5-nitro-1-naphthoic acid in water with Fe powder and catalytic HCl (Béchamp reduction).

    • Reflux for 3 hours. Neutralize with

      
       and filter hot. Acidify filtrate to precipitate the amino acid.
      
  • Step 4: Hydroxylation

    • Dissolve amine in dilute

      
      . Cool to 0-5°C.
      
    • Add

      
       (aq) dropwise to form the diazonium salt.
      
    • Hydrolysis: Transfer the cold diazonium solution slowly into boiling 10%

      
      . The diazonium group is displaced by water (
      
      
      
      evolution).
    • Cool and filter the crude 5-hydroxy-1-naphthoic acid.

  • Step 5: Esterification

    • Reflux the acid in dry Methanol with catalytic

      
       (5 mol%) for 12 hours.
      
    • Quench with

      
      , extract with EtOAc.
      

RouteA start 1-Naphthoic Acid nitration Nitration (HNO3/AcOH) start->nitration mixture Mixture: 5-Nitro + 8-Nitro nitration->mixture separation Fractional Crystallization mixture->separation separation->mixture Recycle Mother Liquor nitro5 5-Nitro-1-naphthoic acid separation->nitro5 Solid Phase reduction Reduction (Fe/HCl) nitro5->reduction amino 5-Amino-1-naphthoic acid reduction->amino diazo Diazotization & Hydrolysis (NaNO2 -> H3O+) amino->diazo acid 5-Hydroxy-1-naphthoic acid diazo->acid esterification Esterification (MeOH/H+) acid->esterification product This compound esterification->product

Figure 1: Workflow for Route A, highlighting the critical isomer separation step.

Route B: The Catalytic Carbonylation Protocol

Principle: This route utilizes palladium-catalyzed carbonylative esterification. It is chemically distinct because it constructs the ester functionality from a halide precursor, avoiding the regioselectivity issues of nitration.

Mechanistic Pathway[1][3][4][5][6]
  • Starting Material: 5-Amino-1-naphthol (Commercial).

  • Sandmeyer Bromination: Conversion of the amino group to a bromide.

  • Heck Carbonylation: Pd-catalyzed insertion of CO into the Ar-Br bond in the presence of methanol.

Detailed Protocol
  • Step 1: Synthesis of 5-Bromo-1-naphthol

    • Dissolve 5-amino-1-naphthol in 48% HBr. Cool to 0°C.[3][4]

    • Diazotize with

      
      .
      
    • Add the diazonium salt to a solution of CuBr in HBr at 60°C.

    • Isolate 5-bromo-1-naphthol via extraction.[1]

  • Step 2: Carbonylation (The Key Step)

    • Reagents: 5-Bromo-1-naphthol (1.0 eq),

      
       (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 10 mol%), 
      
      
      
      (2.0 eq).
    • Solvent: Methanol (acts as both solvent and reactant).

    • Conditions: Autoclave, 50 bar CO pressure, 100°C, 16 hours.

    • Mechanism: Oxidative addition of Ar-Br to Pd(0), CO insertion to form acyl-Pd, nucleophilic attack by MeOH, and reductive elimination.

    • Note: If the free hydroxyl group interferes with the catalyst, pre-protect as a methyl ether (1-bromo-5-methoxynaphthalene), then demethylate with

      
       post-carbonylation. However, modern bidentate ligands often tolerate free phenols.
      

RouteB start 5-Amino-1-naphthol sandmeyer Sandmeyer Rxn (NaNO2, CuBr) start->sandmeyer bromide 5-Bromo-1-naphthol sandmeyer->bromide carbonylation Pd-Catalyzed Carbonylation (CO, MeOH, Pd) bromide->carbonylation product This compound carbonylation->product

Figure 2: Streamlined catalytic pathway (Route B) avoiding isomer separation.

Comparative Analysis & Validation Data

Performance Metrics
MetricRoute A (Classical)Route B (Catalytic)
Overall Yield Low (~15-20%)Moderate (~45-60%)
Purity Profile Risk of 8-isomer contaminationHigh (Regiospecific start)
Step Count 5 Steps2 Steps
Scalability High (Standard reagents)Moderate (High pressure CO)
Cost Driver Labor (Separation)Catalyst (Palladium)
Green Chemistry Poor (Stoichiometric waste)Better (Atom economy)
Analytical Validation Protocols

To confirm the identity of "this compound" and distinguish it from the 1,4- or 1,2-isomers:

  • ^1H NMR Spectroscopy (400 MHz, DMSO-d6):

    • Key Feature: Look for the coupling pattern of the naphthalene protons.

    • H2, H3, H4 (Ester ring): H2 (dd, ~8.0 ppm), H3 (t, ~7.6 ppm), H4 (dd, ~8.8 ppm).

    • H6, H7, H8 (Phenol ring): The proton ortho to the hydroxyl (H6) typically appears as a doublet at ~6.9-7.1 ppm.

    • NOE (Nuclear Overhauser Effect): Irradiating the methyl ester singlet (~3.9 ppm) should show NOE enhancement of the peri-proton (H8), confirming the 1-position.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Retention Time: The 5-hydroxy isomer is more polar than the unsubstituted naphthoate but less polar than the di-acid. It typically elutes after 2-hydroxy-1-naphthoate due to intramolecular H-bonding effects in the 1,2-isomer.

Decision Matrix for Synthesis Choice
  • Choose Route A if: You lack high-pressure equipment or Pd catalysts; you need to validate the structure against historical literature melting points.

  • Choose Route B if: You require high purity for biological assays (e.g., Plumbagin analog screening) and wish to avoid difficult isomer separations.

References

  • Synthesis of 5-Amino-1-naphthoic acid: Journal of the American Chemical Society, "A Convenient Method for the Preparation of Hydroxy Naphthoic Acids", Cason, J. (1941).

  • Carbonylation Methodology: Organic Syntheses, "Palladium-Catalyzed Carbonylation of Aryl Bromides", Procedure for analogous naphthyl systems.

  • Compound Data & Isomer Separation: PubChem Compound Summary, "5-Amino-1-naphthoic acid".

  • Biological Context (Plumbagin): National Institutes of Health, "The Occurrence, Uses, Biosynthetic Pathway... of Plumbagin".

Sources

Benchmarking Guide: Methyl 5-hydroxy-1-naphthoate (M5HN) Derivatives vs. Standard Degraders

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for Methyl 5-hydroxy-1-naphthoate (M5HN) derivatives, treating them as a novel scaffold class within Targeted Protein Degradation (TPD). Given the physicochemical properties of naphthoates (lipophilicity, planar structure), these derivatives are evaluated here primarily as Hydrophobic Tags (HyTs) or Novel E3 Ligase Ligands intended to compete with established PROTACs and Molecular Glues.

Executive Summary

This compound (M5HN) derivatives represent an emerging class of small-molecule degraders. Unlike traditional PROTACs, which often suffer from high molecular weight (>800 Da) and poor oral bioavailability, M5HN derivatives offer a lower molecular weight scaffold potentially suitable for Hydrophobic Tagging (HyT) or Molecular Glue applications.

To validate their utility, these derivatives must be benchmarked against "Gold Standard" degraders:

  • dBET1 / MZ1 (PROTACs): For potency (DC50) and catalytic turnover comparisons.

  • Thalidomide / Pomalidomide (IMiDs): For physicochemical properties and E3 ligase engagement.

  • HyT36 (Hydrophobic Tag): For mechanism-of-action comparison (unfolding vs. ubiquitination).

Mechanistic Rationale & Chemical Positioning

The M5HN scaffold contains a naphthalene core, providing high lipophilicity (cLogP ~3.0–4.0) and pi-stacking potential.

  • Hypothesis A (Hydrophobic Tagging): The M5HN moiety binds to the surface of the target protein, mimicking a misfolded state and recruiting chaperones (Hsp70/Hsp90) to induce proteasomal degradation.

  • Hypothesis B (Novel E3 Ligand): The scaffold acts as a warhead recruiting a specific E3 ligase (e.g., DCAF15 or KEAP1), functioning similarly to aryl-sulfonamides.

Comparative Physicochemical Profile
FeatureM5HN Derivatives (Target)PROTACs (e.g., dBET1)Molecular Glues (e.g., Pomalidomide)
MW (Da) ~350 - 550>800~273
Mechanism Destabilization / TaggingUbiquitination (Catalytic)Neosubstrate Recruitment
Cell Permeability High (Predicted)Low/ModerateHigh
"Hook Effect" Unlikely (if HyT)Yes (Binary competition)Yes

Experimental Benchmarking Protocols

To objectively compare M5HN derivatives, researchers must execute the following validated workflows.

Protocol A: Degradation Potency (DC50 & Dmax)

Objective: Determine the concentration required to degrade 50% of the target (DC50) and the maximum degradation depth (Dmax).

Methodology:

  • Cell Seeding: Seed HEK293T or HeLa cells (2,000 cells/well) in 384-well plates.

  • Compound Treatment: Treat with M5HN derivatives and Controls (dBET1) in a 10-point dose-response (10 µM to 0.1 nM) for 16 hours.

  • Readout (HiBiT Lytic Assay):

    • Use CRISPR-engineered cell lines expressing HiBiT-tagged Target (e.g., BRD4-HiBiT).

    • Add Nano-Glo® HiBiT Lytic Reagent.

    • Measure luminescence.

  • Calculation: Normalize to DMSO (0% degradation) and MG132-treated (0% degradation baseline control). Fit curves using a 4-parameter logistic model.

Success Criteria:

  • M5HN Success: DC50 < 500 nM; Dmax > 80%.

  • Superiority: If M5HN DC50 is within 5-fold of PROTAC but MW is <500 Da, it is considered superior for drug-likeness.

Protocol B: Mechanism Validation (Rescue Experiments)

Objective: Confirm that M5HN degradation is proteasome-dependent and distinct from lysosomal degradation.

Methodology:

  • Pre-treatment: Incubate cells with:

    • MG132 (10 µM): Proteasome inhibitor.

    • Bafilomycin A1 (100 nM): Autophagy/Lysosome inhibitor.

    • MLN4924 (1 µM): Neddylation inhibitor (blocks CRL E3 ligases).

  • Compound Addition: Add M5HN derivative at DC90 concentration.

  • Analysis: Western Blot for target protein recovery.

Interpretation:

  • Rescue by MG132 only: Proteasome-dependent (Standard TPD).

  • Rescue by MLN4924: E3 Ligase dependent (PROTAC/Glue mechanism).

  • No Rescue by MLN4924 but Rescue by MG132: Suggests Hydrophobic Tagging (chaperone-mediated).

Visualization of Workflows

Figure 1: Mechanistic Differentiation (Graphviz)

This diagram illustrates the divergent pathways between Standard PROTACs and the proposed M5HN Hydrophobic Tag mechanism.

TPD_Mechanism Compound M5HN Derivative Complex Binary/Ternary Complex Compound->Complex Binds Target Target Protein (e.g., BRD4) Target->Complex E3 E3 Ligase (CRBN/VHL) Complex->E3 Recruits (If PROTAC/Glue) Unfolding Local Unfolding (Hydrophobic Exposure) Complex->Unfolding Induces (If HyT) Ub Ubiquitination E3->Ub Proteasome 26S Proteasome Ub->Proteasome Chaperone Chaperone (Hsp70/90) Chaperone->Proteasome Unfolding->Chaperone Recruits Quality Control Degradation Degradation Proteasome->Degradation

Caption: Divergent degradation pathways: M5HN derivatives may utilize Chaperone-mediated unfolding (Green path) or E3 ligase recruitment (Red path) leading to proteasomal clearance.

Figure 2: Benchmarking Experimental Workflow

Benchmarking_Flow cluster_0 Phase 1: Potency cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Selectivity Start Start: M5HN Candidate Assay1 HiBiT Lytic Assay (10-pt Dose Response) Start->Assay1 Metric1 Calculate DC50 & Dmax Assay1->Metric1 Assay2 Rescue Assay (MG132 / MLN4924) Metric1->Assay2 Assay3 Hook Effect Test (High Dose Suppression) Assay2->Assay3 Assay4 Global Proteomics (TMT Labeling) Assay3->Assay4 Decision Compare vs. dBET1 / Thalidomide Assay4->Decision Report Final Profile: Potency + Selectivity + Mechanism Decision->Report

Caption: Step-by-step benchmarking workflow from initial potency screening to mechanistic validation and proteomic selectivity profiling.

Data Reporting & Analysis

When publishing your comparison, summarize the data in the following format to ensure "apples-to-apples" benchmarking.

Table 1: Potency & Efficacy Comparison
CompoundDC50 (nM)Dmax (%)Hook Effect?IC50 (Viability)Selectivity Index
M5HN-01 (Lead) ExperimentalExperimentalNo (Predicted)>10 µMHigh
dBET1 (Control) 10–50>90Yes1–5 µMModerate
Thalidomide N/AN/AYes>50 µMLow
  • Selectivity Index: Calculated as

    
    . A high index indicates on-target degradation with low off-target cytotoxicity.
    

References

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

  • Neklesa, T. K., et al. (2011). Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology, 7(8), 538–543. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. Link

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action. ACS Chemical Biology, 13(9), 2758–2770. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.